molecular formula C7H9ClN2O B12300643 TRIA-662-d3 CAS No. 1218993-18-0

TRIA-662-d3

Cat. No.: B12300643
CAS No.: 1218993-18-0
M. Wt: 175.63 g/mol
InChI Key: BWVDQVQUNNBTLK-NIIDSAIPSA-N
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Description

TRIA-662-d3 is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 175.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1218993-18-0

Molecular Formula

C7H9ClN2O

Molecular Weight

175.63 g/mol

IUPAC Name

1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide chloride

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3;

InChI Key

BWVDQVQUNNBTLK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

Foundational & Exploratory

TRIA-662-d3: A Technical Whitepaper on its Mechanism of Action as an Anti-Thrombotic and Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662-d3 is the deuterium-labeled analogue of 1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (Vitamin B3). While the deuterium labeling makes this compound a valuable tool for pharmacokinetic and metabolic studies, its biological activity is conferred by the 1-MNA moiety. This technical guide provides an in-depth exploration of the core mechanisms of action of 1-MNA, focusing on its well-documented anti-thrombotic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.

Introduction to this compound and 1-Methylnicotinamide (1-MNA)

This compound is a stable, deuterium-labeled version of 1-Methylnicotinamide chloride (TRIA-662). 1-MNA is a naturally occurring compound in the human body, produced in the liver via the methylation of nicotinamide.[1] Historically considered an inactive metabolite, recent research has revealed 1-MNA's significant biological activities, particularly its potent anti-thrombotic and anti-inflammatory effects.[2][3][4] These properties position 1-MNA as a molecule of interest for therapeutic development in cardiovascular and inflammatory diseases.

Core Mechanism of Action

The primary mechanism of action of 1-MNA revolves around its ability to modulate vascular endothelial function, primarily through two interconnected signaling pathways: the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and the nitric oxide (NO) pathway.

Anti-Thrombotic Effects via the COX-2/Prostacyclin Pathway

1-MNA demonstrates significant anti-thrombotic activity by stimulating the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[2][3][4] This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostanoids, including PGI2.[2][3][4] The increased levels of PGI2 in the bloodstream lead to a reduction in platelet-dependent thrombosis.[2][3]

dot

COX2_PGI2_Pathway MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Upregulates PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesizes Platelet_Activation Platelet Aggregation PGI2->Platelet_Activation Inhibits Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to NO_Pathway MNA 1-Methylnicotinamide (1-MNA) eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Enhances Activity NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Inflammation Inflammation NO->Inflammation Reduces Platelet_Adhesion Platelet Adhesion NO->Platelet_Adhesion Inhibits Experimental_Workflow_Thrombosis Start Start Induce_Hypertension Induce Renovascular Hypertension in Rats Start->Induce_Hypertension Induce_Thrombosis Induce Arterial Thrombosis (Electrical Stimulation) Induce_Hypertension->Induce_Thrombosis Administer_Compound Administer 1-MNA or Saline (i.v.) Induce_Thrombosis->Administer_Compound Measure_Thrombus Measure Thrombus Weight or Time to Occlusion Administer_Compound->Measure_Thrombus Analyze_Data Analyze and Compare Data Measure_Thrombus->Analyze_Data End End Analyze_Data->End Macrophage_Activation_Workflow Start Start Culture_Cells Culture Macrophages Start->Culture_Cells Treat_Cells Pre-incubate with 1-MNA and Stimulate with LPS Culture_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Measure_Mediators Measure Inflammatory Mediators (e.g., TNF-α, NO) Incubate->Measure_Mediators Assess_Viability Assess Cell Viability Incubate->Assess_Viability Analyze_Data Analyze and Compare Data Measure_Mediators->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

References

1-Methylnicotinamide Chloride: A Comprehensive Technical Guide on its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA or MNAM), a primary metabolite of nicotinamide (Vitamin B3), has emerged from being considered an inactive byproduct to a molecule of significant interest in biomedical research.[1][2] Produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT), MNAM is now recognized for its diverse and potent biological activities.[1][3] This technical guide provides an in-depth overview of the biological functions of 1-Methylnicotinamide chloride, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from key experimental findings.

Core Biological Functions and Mechanisms

1-Methylnicotinamide chloride exerts a wide range of effects on various physiological and pathological processes, primarily through its influence on vascular health, inflammation, metabolism, and cellular proliferation.

Cardiovascular and Vasoprotective Effects

MNAM is a well-documented vasoprotective agent with anti-thrombotic and anti-inflammatory properties.[4] Its primary mechanism in the cardiovascular system involves the modulation of endothelial function through the release of two key signaling molecules: nitric oxide (NO) and prostacyclin (PGI2).[4][5]

  • Endothelial Function and Nitric Oxide (NO) Bioavailability: MNAM improves endothelial function by enhancing the bioavailability of NO, a critical vasodilator.[6] It stimulates NO release from endothelial cells in a concentration-dependent manner, which contributes to its vasorelaxant properties.[6][7] This effect is mediated, at least in part, by the activation of endothelial nitric oxide synthase (eNOS).[4] In hypercholesterolemic subjects, oral administration of MNAM has been shown to increase the diameter of the brachial artery, a measure of improved endothelial function.

  • Anti-thrombotic and Anti-inflammatory Activity via Prostacyclin (PGI2): MNAM exerts potent anti-thrombotic and anti-inflammatory effects by stimulating the release of prostacyclin (PGI2), a powerful inhibitor of platelet aggregation.[8] This action is dependent on the cyclooxygenase-2 (COX-2) enzyme.[1] In animal models, MNAM has been shown to inhibit platelet-dependent thrombosis and this effect is abrogated by COX-2 inhibitors.[1]

Metabolic Regulation

MNAM plays a role in cellular metabolism, primarily through its connection to the NAD+ salvage pathway. It is a product of the reaction catalyzed by nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide. While some sources describe MNAM as an inhibitor of NNMT, this is a point of complexity as it is also the product of the enzyme's activity.[3] By influencing NNMT activity, MNAM can indirectly affect the levels of NAD+, a crucial coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in a wide range of cellular processes, including aging and metabolism.

Neuroprotective Effects

In animal models of diabetes, 1-MNA has demonstrated neuroprotective properties. It has been shown to mitigate degenerative changes in the brain and prevent depressive-like behavior. These effects are attributed to a reduction in neuroinflammation, decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and an increase in the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.

Role in Cancer

The role of 1-Methylnicotinamide in cancer is multifaceted and appears to be context-dependent, with studies reporting both pro- and anti-cancer effects.

  • Anti-Metastatic Potential: In a murine model of metastatic breast cancer (4T1), MNAM has been shown to inhibit the formation of lung metastases, particularly when administered from the time of tumor cell transplantation.[9] This anti-metastatic effect is thought to be linked to its ability to increase PGI2 generation.[9] When combined with the chemotherapeutic agent cyclophosphamide, MNAM led to a significant reduction in lung metastases.[9][10]

  • Pro-Tumorigenic and Pro-Angiogenic Effects: Conversely, other studies have indicated that MNAM can enhance tumor vasculature and promote tumor angiogenesis.[8][11] In colorectal cancer cells, NNMT and its product MNAM have been shown to accelerate cell proliferation, inhibit apoptosis, and promote cell cycle progression.[12] It has also been reported to increase resistance to 5-fluorouracil in colorectal cancer cells by reducing reactive oxygen species (ROS) and inactivating the ASK1-p38 MAPK pathway.[13] In ovarian cancer, MNAM produced by tumor cells and fibroblasts in the tumor microenvironment can be taken up by T cells, leading to increased production of the pro-tumorigenic cytokine TNF-α.[14]

Immune Modulation

MNAM exhibits immunomodulatory properties, influencing the function of immune cells such as macrophages and T cells.

  • Effects on Macrophages: In studies with activated macrophages, exogenous MNAM did not significantly affect the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] However, it did inhibit the generation of reactive oxygen species (ROS).[15] This suggests that the anti-inflammatory effects of MNAM observed in vivo may be more related to its actions on the vascular endothelium rather than a direct suppression of macrophage cytokine production.[15]

  • Effects on T Cells: In the context of ovarian cancer, MNAM has been shown to induce T cells to secrete the tumor-promoting cytokine TNF-α.[14] This effect is mediated by the increased binding of the transcription factor Sp1 to the TNF-α promoter.[14]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 1-Methylnicotinamide chloride.

Biological Activity Parameter Value System/Model Reference
NNMT InhibitionIC501 µM (for RS004, a potent inhibitor)in vitro enzyme assay[16]
NNMT InhibitionIC5036 µM (for 4-chloro-3-ethynylpyridine)in vitro enzyme assay[16]
Anti-Metastatic ActivityReduction in Lung MetastasesUp to 80% (in combination with cyclophosphamide)4T1 murine mammary gland cancer model[9][10]
Anti-proliferative EffectConcentration for significant reduction10⁻⁸ M to 10⁻⁶ M4T1 murine breast cancer cells (for MTP-NRP1, a peptide targeting a related pathway)[17]
Chemotherapy ResistanceIncrease in IC50 of 5-FUVaries with NNMT expressionColorectal cancer cell lines[18]
Pharmacological Effects Dose/Concentration Effect System/Model Reference
Anti-thrombotic Effect30 mg/kgInhibition of collagen-induced thrombus formationRats[7]
Prostacyclin Release30 mg/kgIncreased plasma levels of 6-keto-prostaglandin F1αRats[7]
Endothelial Function100 mg/m² (orally)Increased flow-mediated dilation of the brachial arteryHealthy and hypercholesterolemic humans[6]
Endothelial Dysfunction Prevention100 mg/kg (orally)Preservation of NO-dependent vasodilationHypertriglyceridemic and diabetic rats[2]
T-cell Modulation8 mMIncreased TNF-α expressionHuman T cells in vitro[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of 1-Methylnicotinamide chloride.

Quantification of 1-Methylnicotinamide in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation of serum or plasma samples with acetonitrile. Urine samples may require a pre-extraction step with hexane to remove neutral fats, followed by acidification and ethyl ether extraction.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation.

  • Mass Spectrometry: Detection is typically performed using a triple-quadrupole tandem mass spectrometer in positive ion mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for MNAM and an internal standard.

  • Application: This method is used to determine the concentration of MNAM in pharmacokinetic studies and to correlate its levels with physiological or pathological states.

Assessment of Endothelial Function

Method: Flow-Mediated Dilation (FMD)

  • Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.

  • Procedure:

    • A baseline ultrasound image and diameter of the brachial artery are recorded.

    • A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for 5 minutes to induce ischemia.

    • The cuff is rapidly deflated, causing a transient increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.

    • The diameter of the brachial artery is continuously monitored by ultrasound to measure the maximum dilation following cuff release.

  • Data Analysis: FMD is expressed as the percentage change in arterial diameter from baseline.

  • Application: Used in human studies to evaluate the effect of MNAM on endothelial function.[19][20][21][22][23]

Measurement of Prostacyclin (PGI2) Release

Method: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) for 6-keto-prostaglandin F1α

  • Principle: PGI2 is unstable and rapidly hydrolyzes to its stable metabolite, 6-keto-prostaglandin F1α. Therefore, measuring the levels of 6-keto-PGF1α in plasma, urine, or cell culture supernatant provides an indirect measure of PGI2 production.

  • Procedure:

    • Biological samples are collected from animals or humans treated with MNAM or from cell cultures exposed to MNAM.

    • Samples may require extraction and purification steps.

    • The concentration of 6-keto-PGF1α is quantified using a competitive RIA or a sandwich ELISA with specific antibodies.

  • Application: To determine the dose-response relationship of MNAM on PGI2 production.

Western Blot Analysis of eNOS and COX-2

Method: Standard Western Blotting

  • Principle: To detect and quantify the protein expression levels of eNOS and COX-2 in cells or tissues following treatment with MNAM.

  • Procedure:

    • Endothelial cells or tissue samples are lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for eNOS, phosphorylated eNOS, and COX-2.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

  • Application: To investigate the mechanism of MNAM's effects on NO and PGI2 production by examining the expression of the key synthesizing enzymes.[24][25]

Cancer Cell Proliferation Assay

Method: MTT or MTS Assay

  • Principle: These are colorimetric assays that measure cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and treated with various concentrations of MNAM.

    • After a defined incubation period, the MTT or MTS reagent is added to each well.

    • Following another incubation period, a solubilizing agent is added (for MTT) and the absorbance of the colored formazan product is measured using a microplate reader.

  • Application: To assess the direct effect of MNAM on the proliferation and viability of different cancer cell lines.

Signaling Pathways and Logical Relationships

The biological functions of 1-Methylnicotinamide chloride are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

MNAM_Cardiovascular_Effects MNAM 1-Methylnicotinamide (MNAM) Endothelium Vascular Endothelium MNAM->Endothelium Acts on eNOS eNOS (endothelial Nitric Oxide Synthase) Endothelium->eNOS Activates COX2 COX-2 (Cyclooxygenase-2) Endothelium->COX2 Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Inflammation Inflammation PGI2->Inflammation Reduces Anti_thrombotic Anti-thrombotic Effect Platelet_Aggregation->Anti_thrombotic Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory

Caption: Cardiovascular effects of 1-Methylnicotinamide (MNAM).

MNAM_Cancer_Duality cluster_anti_cancer Anti-Cancer Effects cluster_pro_cancer Pro-Cancer Effects PGI2_cancer Prostacyclin (PGI2) Release Metastasis Metastasis (e.g., in 4T1 breast cancer) PGI2_cancer->Metastasis Inhibits Angiogenesis Tumor Angiogenesis Cell_Proliferation Cancer Cell Proliferation (e.g., colorectal cancer) Apoptosis_Inhibition Inhibition of Apoptosis Chemoresistance Chemoresistance (e.g., to 5-FU) TNFa_Tcell TNF-α Production by T cells (in ovarian cancer) MNAM 1-Methylnicotinamide (MNAM) MNAM->PGI2_cancer Stimulates MNAM->Angiogenesis Promotes MNAM->Cell_Proliferation Promotes MNAM->Apoptosis_Inhibition Promotes MNAM->Chemoresistance Increases MNAM->TNFa_Tcell Induces

Caption: The dual role of 1-Methylnicotinamide (MNAM) in cancer.

MNAM_Biosynthesis_and_Metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT (Nicotinamide N-methyltransferase) Nicotinamide->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Precursor MNAM 1-Methylnicotinamide (MNAM) NNMT->MNAM Produces MNAM->NNMT Inhibits (?) NAD NAD+ NAD_Salvage->NAD Synthesizes Sirtuins Sirtuins NAD->Sirtuins Activates

Caption: Biosynthesis of 1-Methylnicotinamide and its role in metabolism.

Conclusion

1-Methylnicotinamide chloride is a biologically active metabolite with a broad spectrum of pharmacological effects. Its well-established vasoprotective, anti-thrombotic, and anti-inflammatory properties make it a compelling candidate for further investigation in the context of cardiovascular diseases. However, its role in cancer is complex and warrants further research to elucidate the context-dependent mechanisms that govern its pro- and anti-tumorigenic activities. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies on this intriguing endogenous molecule. Further exploration of the upstream receptors and the precise molecular interactions of MNAM will be crucial for the development of novel therapeutic strategies targeting the pathways it modulates.

References

Synthesis of Deuterium-Labeled 1-Methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled 1-methylnicotinamide (1-MNA-d3), a critical tool for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document details both chemical and enzymatic synthetic pathways, experimental protocols, and methods for characterization and data analysis.

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (a form of vitamin B3) produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1] The isotopic labeling of 1-MNA with deuterium (²H or D) provides a powerful tool for researchers. The heavier isotope allows for the differentiation of the labeled compound from its endogenous counterpart in biological systems, enabling precise tracking and quantification.[2][3] Deuteration can also influence the pharmacokinetic profile of a drug, potentially slowing its metabolism due to the kinetic isotope effect.[4][5] This guide focuses on the synthesis of 1-methyl-d3-nicotinamide, where the three hydrogen atoms of the methyl group are replaced with deuterium.

Synthetic Pathways

Two primary routes for the synthesis of deuterium-labeled 1-methylnicotinamide are presented: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The most direct chemical approach for synthesizing 1-methyl-d3-nicotinamide iodide is through the N-alkylation of the pyridine nitrogen of nicotinamide using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I).[6][7] This reaction is a standard quaternization of a pyridine derivative.

Nicotinamide Nicotinamide Product 1-Methyl-d3-nicotinamide Iodide Nicotinamide->Product + CD3I CD3I Methyl-d3 Iodide (CD3I) CD3I->Product Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Product

Figure 1: Chemical synthesis pathway for 1-Methyl-d3-nicotinamide Iodide.

Enzymatic Synthesis

An alternative, bio-inspired route involves the enzymatic methylation of nicotinamide using nicotinamide N-methyltransferase (NNMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][8] To introduce the deuterium label, a deuterated SAM analog, S-adenosyl-L-methionine-d3 (SAM-d3), is required.[9] This method offers high specificity but requires the availability of the enzyme and the deuterated cofactor.

cluster_enzyme NNMT Enzyme Enzyme Nicotinamide N-methyltransferase (NNMT) Product 1-Methyl-d3-nicotinamide Enzyme->Product SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH Nicotinamide Nicotinamide Nicotinamide->Enzyme SAMd3 S-Adenosyl-L-methionine-d3 (SAM-d3) SAMd3->Enzyme

Figure 2: Enzymatic synthesis of 1-Methyl-d3-nicotinamide.

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis and purification of 1-methyl-d3-nicotinamide iodide.

Materials and Reagents
Reagent/MaterialSupplierPurity/Grade
NicotinamideSigma-Aldrich≥99.5%
Methyl-d3 Iodide (CD₃I)CDN Isotopes99.5 atom % D
Methanol, anhydrousFisher ScientificACS Grade
Acetone, anhydrousJ.T. BakerACS Grade
Diethyl Ether, anhydrousEMD MilliporeACS Grade
Synthesis of 1-Methyl-d3-nicotinamide Iodide

This protocol is adapted from established methods for the N-methylation of nicotinamide.[6][7]

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide (1.22 g, 10 mmol) in anhydrous methanol (20 mL).

    • To this solution, add methyl-d3 iodide (1.45 g, 10 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Product Isolation:

    • Upon completion, a yellow precipitate of 1-methyl-d3-nicotinamide iodide will have formed.

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration through a Büchner funnel.

    • Wash the collected solid with cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the crude 1-methyl-d3-nicotinamide iodide.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity compound.[6]

  • Dissolution:

    • Dissolve the crude 1-methyl-d3-nicotinamide iodide in a minimal amount of hot methanol.

  • Crystallization:

    • Slowly add anhydrous acetone to the hot methanolic solution until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C overnight to facilitate crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold acetone.

    • Dry the crystals under high vacuum to remove any residual solvent.

Characterization and Data Analysis

The identity, purity, and isotopic enrichment of the synthesized 1-methyl-d3-nicotinamide iodide must be confirmed through analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product. The spectrum of 1-methyl-d3-nicotinamide iodide is expected to be similar to that of unlabeled 1-methylnicotinamide, with the notable absence of the singlet corresponding to the N-methyl protons.[10]

Expected ¹H NMR Chemical Shifts (in D₂O):

Proton AssignmentExpected Chemical Shift (δ, ppm)
H2 (Pyridine Ring)~9.28
H6 (Pyridine Ring)~8.97
H4 (Pyridine Ring)~8.90
H5 (Pyridine Ring)~8.18
N-CH₃ (unlabeled)~4.47 (Absent in labeled product)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the deuterated product and to determine its isotopic purity.

Sample Synthesized 1-MNA-d3 Iodide LC Liquid Chromatography (LC) Sample->LC MS High-Resolution Mass Spectrometer (HRMS) LC->MS Data Mass Spectrum Data MS->Data Analysis Isotopic Enrichment Calculation Data->Analysis Result Purity and Isotopic Enrichment (%) Analysis->Result

Figure 3: Workflow for isotopic purity analysis by LC-HRMS.

Expected Mass-to-Charge Ratios (m/z) for the Cation:

IsotopologueChemical FormulaExpected Exact Mass (m/z)
1-Methylnicotinamide (M+0)C₇H₉N₂O⁺137.0715
1-Methyl-d3-nicotinamide (M+3)C₇H₆D₃N₂O⁺140.0902
Calculation of Isotopic Enrichment

The isotopic enrichment can be calculated from the relative intensities of the ion peaks in the mass spectrum corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+3) species.[9][11][12]

The percentage of isotopic enrichment for the d3 species is calculated as follows:

% d3 Enrichment = [ I(M+3) / ( I(M+0) + I(M+1) + I(M+2) + I(M+3) ) ] x 100

Where I represents the intensity of the corresponding mass peak, corrected for natural isotopic abundance.

Quantitative Data Summary

While specific yields for the synthesis of 1-methyl-d3-nicotinamide are not widely reported, yields for analogous N-alkylation reactions of pyridine derivatives typically range from moderate to high.[13][14] The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the starting methyl-d3 iodide.

ParameterExpected Value/RangeMethod of Determination
Chemical Yield 60-85%Gravimetric analysis
Chemical Purity >98%HPLC, ¹H NMR
Isotopic Enrichment (d3) >98%Mass Spectrometry

Conclusion

This guide outlines robust and reproducible methods for the synthesis and characterization of deuterium-labeled 1-methylnicotinamide. The described chemical synthesis protocol offers a straightforward and efficient route to obtaining high-purity 1-MNA-d3, a valuable tool for advancing research in drug metabolism, pharmacokinetics, and the broader life sciences. The detailed analytical workflows ensure accurate characterization and quantification of the final product, meeting the rigorous standards required for scientific research and development.

References

Navigating the Stability and Storage of TRIA-662-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for TRIA-662-d3, a deuterated analog of 1-Methylnicotinamide chloride. Given the limited direct stability data for this compound, this guide leverages information from its non-deuterated counterpart, 1-Methylnicotinamide chloride, and related nicotinamide derivatives to offer a robust framework for its handling, storage, and analysis. It is critical to note that the stability profile of this compound is presumed to be comparable to that of 1-Methylnicotinamide chloride.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity and stability of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions of the compound, based on information from commercial suppliers.

FormStorage TemperatureDurationAdditional Recommendations
Solid (Lyophilized Powder) 4°CLong-termStore in a tightly sealed container, protected from moisture.
-20°C≥ 4 years[1]For extended long-term storage.
Room TemperatureShort-termAcceptable for short periods, as indicated by some suppliers.
Stock Solutions -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for shorter-term storage of solutions.

Potential Degradation Pathways and Products

While specific forced degradation studies on this compound are not publicly available, insights into its potential degradation can be drawn from studies on related compounds, such as nicotinamide riboside chloride. The primary anticipated degradation pathway is hydrolysis.

Degradation PathwayPotential Degradation ProductsInfluencing Factors
Hydrolysis Nicotinamide and deuterated ribose derivativespH, temperature

A study on a NAMI (indazolium trans-[tetrachloro(dimethyl sulfoxide)(indazole)ruthenate(III)]) derivative containing nicotinamide suggests that the stability of the nicotinamide moiety is significantly greater in acidic solutions compared to neutral solutions[2]. This suggests that maintaining a lower pH could be a strategy to enhance the stability of this compound in solution.

Diagram of Potential Hydrolytic Degradation

G Potential Hydrolytic Degradation Pathway of this compound TRIA_662_d3 This compound (1-Methylnicotinamide-d3 chloride) H2O H₂O (Hydrolysis) TRIA_662_d3->H2O Degradation_Products Potential Degradation Products H2O->Degradation_Products Nicotinamide Nicotinamide Degradation_Products->Nicotinamide Deuterated_Ribose Deuterated Ribose Derivatives Degradation_Products->Deuterated_Ribose

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols: Stability-Indicating Analytical Method

A crucial aspect of stability assessment is the use of a validated stability-indicating analytical method that can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products. While a specific stability-indicating method for this compound has not been published, the following High-Performance Liquid Chromatography (HPLC) method, adapted from a procedure for the analysis of 1-Methylnicotinamide in biological fluids, can serve as a foundation for developing a validated method[3][4].

Principle

This method utilizes reversed-phase HPLC with UV detection to quantify this compound. To be considered stability-indicating, this method would need to be validated by demonstrating its ability to resolve this compound from potential degradation products generated under forced degradation conditions (e.g., acid, base, oxidation, heat, and light).

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Hydrogen peroxide

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection UV at approximately 265 nm
Injection Volume 20 µL
Column Temperature 25°C
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution (for stability studies): Subject this compound (solid or in solution) to stress conditions. At specified time points, withdraw samples, dilute with the mobile phase to a suitable concentration, and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol (for method validation)
  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.

Analyze all stressed samples by the proposed HPLC method to assess for degradation and to ensure the method can separate the parent peak from any degradation product peaks.

Diagram of Analytical Workflow for Stability Testing

G Workflow for Stability-Indicating HPLC Method Development cluster_stress Forced Degradation Acid Acid Hydrolysis Sample_Preparation Sample Preparation (Dilution, Filtration) Acid->Sample_Preparation Base Base Hydrolysis Base->Sample_Preparation Oxidation Oxidative Degradation Oxidation->Sample_Preparation Thermal Thermal Degradation Thermal->Sample_Preparation Photo Photodegradation Photo->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Analysis->Method_Validation Stability_Assessment Stability Assessment Method_Validation->Stability_Assessment

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

References

The Pivotal Role of 1-Methylnicotinamide in the intricate Dance of NAD+ Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical cofactor for a myriad of enzymatic reactions essential for cellular health and longevity. The regulation of intracellular NAD+ pools is a tightly controlled process, with the salvage pathway playing a predominant role in its biosynthesis. Central to this pathway is the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide (NAM) to 1-Methylnicotinamide (1-MNA), a molecule once considered an inert metabolite. Emerging evidence, however, has repositioned 1-MNA as a key modulator of NAD+ metabolism and a bioactive molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of 1-MNA in NAD+ metabolism, its biosynthesis, its intricate interplay with key enzymes, and its broader physiological implications. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to 1-Methylnicotinamide (1-MNA) and its Significance in NAD+ Metabolism

1-Methylnicotinamide (1-MNA) is a quaternary pyridinium cation that is an endogenous metabolite of nicotinamide (vitamin B3).[1] For decades, 1-MNA was primarily viewed as a simple byproduct of nicotinamide catabolism, destined for urinary excretion.[2] However, recent scientific investigations have unveiled its crucial role as a signaling molecule and a regulator of cellular NAD+ homeostasis.[3][4] The growing interest in NAD+ as a therapeutic target for age-related diseases and metabolic disorders has brought 1-MNA into the scientific spotlight. Understanding the nuanced role of 1-MNA is paramount for developing effective strategies to modulate NAD+ levels for therapeutic benefit.

The Genesis of 1-MNA: Biosynthesis via Nicotinamide N-methyltransferase (NNMT)

The primary route for 1-MNA synthesis in mammals is through the enzymatic action of Nicotinamide N-methyltransferase (NNMT), an enzyme predominantly found in the liver and adipose tissue.[5][6] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding 1-MNA and S-adenosyl-L-homocysteine (SAH).[5][6]

This reaction is a critical juncture in the NAD+ salvage pathway. By converting NAM to 1-MNA, NNMT diverts the available NAM pool away from NAD+ synthesis, thereby influencing the overall cellular NAD+ concentration.[7][8] The expression and activity of NNMT are influenced by various physiological and pathophysiological conditions, including diet, age, and disease states such as cancer and metabolic syndrome.[9]

1-MNA as a Modulator of NAD+ Metabolism

The role of 1-MNA in NAD+ metabolism is multifaceted, primarily revolving around its function as a feedback inhibitor of its own synthesis and its subsequent impact on the NAD+ salvage pathway.

Feedback Inhibition of NNMT

A key regulatory feature of the NNMT-mediated pathway is the product inhibition by 1-MNA. 1-MNA acts as a natural, feedback inhibitor of NNMT, thereby self-regulating its own production.[3][7] By binding to the active site of NNMT, 1-MNA prevents the methylation of nicotinamide, leading to an accumulation of NAM within the cell.[3] This feedback loop is a crucial mechanism for maintaining homeostasis in the NAD+ salvage pathway.

Enhancing the NAD+ Salvage Pathway

The inhibition of NNMT by 1-MNA has a direct and significant consequence on the NAD+ salvage pathway. With NNMT activity attenuated, the conserved nicotinamide pool is shunted towards the synthesis of NAD+ via the action of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway.[7][10] This redirection of NAM leads to an increase in the intracellular concentration of nicotinamide mononucleotide (NMN), a direct precursor to NAD+, ultimately boosting the cellular NAD+ pool.[11] This mechanism positions 1-MNA as an indirect NAD+ augmenting agent.

The Intricate Dance with Sirtuins: 1-MNA and SIRT1 Regulation

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular processes such as DNA repair, inflammation, and metabolism.[12] Nicotinamide, the product of the sirtuin deacetylation reaction, is a known inhibitor of sirtuin activity.[13] By facilitating the conversion of NAM to 1-MNA, the NNMT pathway can alleviate the inhibitory effect of NAM on sirtuins, particularly SIRT1.[4][14]

Furthermore, studies have shown that 1-MNA can directly stabilize and upregulate the protein expression of SIRT1, independent of its effect on NAD+ levels.[3][4][15] This dual action of 1-MNA—both increasing the availability of the sirtuin cofactor NAD+ and directly enhancing SIRT1 protein levels—positions it as a potent activator of sirtuin-mediated pathways.[4]

Beyond NAD+ Metabolism: Other Physiological Roles of 1-MNA

The biological activities of 1-MNA extend beyond its role in NAD+ homeostasis. It has been shown to possess significant anti-inflammatory, vascular protective, and anti-thrombotic properties.[1][8][16]

  • Anti-inflammatory Effects: 1-MNA has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[17][18]

  • Vascular Protective Effects: 1-MNA can improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key molecule in vasodilation.[1][19]

  • Anti-thrombotic Activity: 1-MNA exhibits anti-platelet activity, contributing to its anti-thrombotic effects.[16]

These pleiotropic effects underscore the potential of 1-MNA as a therapeutic agent for a range of conditions characterized by inflammation and endothelial dysfunction.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of 1-MNA.

ParameterValueSpecies/SystemReference
NNMT Inhibition
IC50 of 1-MNA for NNMT9.0 ± 0.6 µMIn vitro[1]
Effects on NAD+ Levels
NAD+ concentration in THP-1 cells treated with 3.2 mM 1-MNA for 96hNo significant changeHuman monocytic cells[21]
Effects on Metabolic Parameters in Animal Models
Plasma triglycerides in hypertriglyceridemic rats treated with 100 mg/kg 1-MNA for 4 weeksDecrease from 4.25 ± 0.27 to 2.22 ± 0.14 mmol/lSprague-Dawley rats[22]
Plasma cholesterol in hypertriglyceridemic rats treated with 100 mg/kg 1-MNA for 4 weeksNo significant changeSprague-Dawley rats[22]
Insulin sensitivity in db/db mice treated with 100 mg·kg-1 1-MNA for 4 weeksSignificantly improvedDiabetic mice[23][24]
Clinical Trial Data (NAD+ Precursors)
Blood NAD+ increase in healthy middle-aged adults with 300mg, 600mg, or 900mg NMN daily for 60 daysStatistically significant increase in all NMN groupsHuman[25]
Blood NAD+ increase in healthy volunteers with 1g NR once daily~60% increase over controlHuman[26]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Quantification of 1-MNA and NAD+ by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentrations of 1-MNA and NAD+ in biological samples.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A UV detector is used to quantify the compounds based on their absorbance at a specific wavelength.

Protocol Outline:

  • Sample Preparation:

    • Tissues: Homogenize frozen tissue in a cold perchloric acid (PCA) solution (e.g., 0.6 M). Centrifuge to pellet proteins. Neutralize the supernatant with a potassium carbonate solution.

    • Cells: Wash cells with cold PBS. Lyse cells with a cold PCA solution. Centrifuge and neutralize the supernatant.

    • Plasma: Deproteinize plasma with PCA, centrifuge, and neutralize the supernatant.[8]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a phosphate buffer and methanol is typically used.[8]

    • Detection: UV absorbance at 260 nm for NAD+ and a different wavelength for 1-MNA (or use a diode array detector to monitor multiple wavelengths).

    • Quantification: Generate a standard curve with known concentrations of 1-MNA and NAD+ to calculate the concentrations in the samples.

Measurement of Nicotinamide N-methyltransferase (NNMT) Activity

Objective: To determine the enzymatic activity of NNMT.

Principle: NNMT activity can be measured by quantifying the formation of one of its products, either 1-MNA or S-adenosyl-L-homocysteine (SAH).

Protocol Outline (Fluorometric Assay):

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, DTT, nicotinamide (substrate), and S-adenosyl-L-methionine (SAM, co-substrate).

  • Enzyme Addition: Add the sample containing NNMT (e.g., cell lysate or purified enzyme) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection:

    • Stop the reaction.

    • Add a detection reagent that reacts with SAH to produce a fluorescent signal.

    • Measure the fluorescence using a microplate reader.

  • Calculation: Calculate NNMT activity based on a standard curve generated with known concentrations of SAH.

Analysis of SIRT1 Protein Expression by Western Blot

Objective: To determine the relative abundance of SIRT1 protein in cell or tissue lysates.

Protocol Outline:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Diagrams

The NAD+ Salvage Pathway and the Role of 1-MNA

NAD_Salvage_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAMPT NAMPT NAM->NAMPT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH SAH NNMT->SAH MNA->NNMT Feedback Inhibition NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Cofactor SIRT1->NAM Product Inhibition SAM SAM SAM->NNMT

Caption: The NAD+ Salvage Pathway and 1-MNA's regulatory role.

Experimental Workflow for Quantifying 1-MNA and NAD+

Experimental_Workflow start Start: Biological Sample (Tissue, Cells, Plasma) extraction Acid Extraction (Perchloric Acid) start->extraction neutralization Neutralization (Potassium Carbonate) extraction->neutralization hplc HPLC Separation (C18 Column) neutralization->hplc detection UV Detection hplc->detection quantification Quantification (Standard Curve) detection->quantification end End: Concentration of 1-MNA and NAD+ quantification->end

Caption: Workflow for 1-MNA and NAD+ quantification by HPLC.

Conclusion and Future Directions

The scientific community's understanding of 1-Methylnicotinamide has evolved from viewing it as a mere metabolic byproduct to recognizing it as a pivotal regulator of NAD+ metabolism and a molecule with significant therapeutic promise. Its ability to inhibit NNMT, thereby shunting nicotinamide towards NAD+ synthesis, coupled with its direct stabilizing effect on SIRT1, highlights a sophisticated and elegant mechanism of cellular regulation. The additional anti-inflammatory and vasoprotective properties of 1-MNA further broaden its potential clinical applications.

Future research should focus on elucidating the precise dose-dependent effects of 1-MNA on NAD+ levels in various tissues and cell types, both in preclinical models and in human clinical trials. A deeper understanding of the downstream effects of 1-MNA-mediated SIRT1 activation is also warranted. Furthermore, exploring the synergistic potential of 1-MNA with other NAD+ precursors and sirtuin-activating compounds could pave the way for novel and more effective therapeutic strategies for a wide range of age-related and metabolic diseases. The journey of unraveling the full therapeutic potential of 1-MNA is still in its early stages, but the existing evidence strongly suggests that this once-overlooked metabolite holds the key to unlocking new avenues in the pursuit of health and longevity.

References

The Anti-Inflammatory Properties of 1-Methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (Vitamin B3), has emerged as a molecule of significant interest due to its potent anti-inflammatory properties. Initially considered biologically inactive, recent research has unveiled its multifaceted mechanisms of action that extend beyond its role in NAD+ metabolism. This technical guide provides a comprehensive overview of the anti-inflammatory effects of 1-MNA, detailing its impact on key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its activity. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of 1-MNA in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions. 1-Methylnicotinamide (1-MNA) has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3][4][5] Its therapeutic potential has been observed in conditions ranging from inflammatory skin diseases to cardiovascular ailments.[1][6][7] This guide delves into the core mechanisms underpinning the anti-inflammatory action of 1-MNA.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of 1-MNA are attributed to its influence on several key signaling pathways and cellular processes. These include the inhibition of the NF-κB pathway, modulation of the Nrf2 antioxidant response, suppression of the NLRP3 inflammasome, and its protective effects on the vascular endothelium.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8] Studies have shown that 1-MNA can significantly inhibit the activation of the NF-κB pathway.[3][8][9] This inhibition is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By stabilizing IκB-α, 1-MNA prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines.[8][9]

dot

NF_kappa_B_Pathway IKK IKK Complex IκBα IκBα IKK->IκBα P Ub Ubiquitination & Degradation IκBα->Ub NF-κB (p65/p50) NF-κB (p65/p50) p65_n p65 NF-κB (p65/p50)->p65_n Translocation Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) p65_n->Gene_Transcription 1-MNA 1-MNA 1-MNA->IκBα Inhibits Degradation Inflammatory Stimuli Inflammatory Stimuli

Caption: 1-MNA inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. By activating the Nrf2 pathway, 1-MNA enhances the cellular defense against oxidative stress, which is a key component of inflammation.[3][8][9] 1-MNA treatment has been shown to increase the mRNA expression of Nrf2 and its downstream antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[9]

dot

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (HO-1, NQO-1) ARE->Gene_Expression

Caption: 1-MNA activates the Nrf2 antioxidant pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have demonstrated that 1-MNA can specifically reduce the activation of the NLRP3 inflammasome in human macrophages.[10][11] This effect is linked to the scavenging of reactive oxygen species (ROS), as the inhibitory effect of 1-MNA on NLRP3 activation can be reversed by exogenous hydrogen peroxide.[10][11]

dot

NLRP3_Inflammasome_Pathway ROS Reactive Oxygen Species (ROS) NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β Mature IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation 1-MNA 1-MNA 1-MNA->ROS Scavenges

Caption: 1-MNA inhibits NLRP3 inflammasome activation.

Protection of the Vascular Endothelium

Chronic inflammation is a major contributor to endothelial dysfunction. 1-MNA exerts protective effects on the vascular endothelium by stimulating the release of prostacyclin (PGI2) and nitric oxide (NO), both of which have anti-inflammatory and anti-thrombotic properties.[2][12] The increased production of PGI2 is mediated through a cyclooxygenase-2 (COX-2) dependent pathway.[13][14] By improving endothelial function, 1-MNA helps to maintain vascular homeostasis and reduce inflammation within the circulatory system.[5][6][15]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of 1-MNA have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by 1-MNA
Cell LineInducer1-MNA ConcentrationCytokineInhibition (%)Reference
H9C2 CardiomyocytesPalmitic Acid (PA)10 mMTNF-α mRNA48.4%[8][9]
H9C2 CardiomyocytesPalmitic Acid (PA)10 mMIL-1β mRNA34.5%[8][9]
H9C2 CardiomyocytesPalmitic Acid (PA)10 mMIL-6 mRNA42.0%[8][9]
Table 2: In Vivo Reduction of Pro-Inflammatory Markers by 1-MNA
Animal ModelCondition1-MNA TreatmentMarkerReduction (%)Reference
MiceHigh-Fat Diet (HFD)Not specifiedTNF-α mRNA40-56.2%[8][9]
MiceHigh-Fat Diet (HFD)Not specifiedIL-1β mRNA40-56.2%[8][9]
MiceHigh-Fat Diet (HFD)Not specifiedIL-6 mRNA40-56.2%[8][9]
MiceHigh-Fat Diet (HFD)Not specifiedTNF-α protein50.9%[8][9]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the anti-inflammatory properties of 1-MNA.

In Vitro Macrophage Activation
  • Objective: To assess the direct effect of 1-MNA on inflammatory mediator production by macrophages.

  • Cell Type: Peritoneal macrophages from CBA/J mice.

  • Activation: Lipopolysaccharide (LPS) at 100 ng/ml.

  • Treatment: Incubation with various concentrations of 1-MNA (e.g., 1-30 mM).

  • Assays:

    • Cytokine Production (TNF-α, IL-6, IL-12p40, IL-10): Measured in cell culture supernatants by ELISA.

    • Nitric Oxide (NO) Production: Measured by the Griess method.

    • Prostaglandin E2 (PGE2) Production: Measured by ELISA.

    • Reactive Oxygen Species (ROS) Generation: Measured by luminol-dependent chemiluminescence.

    • iNOS and COX-2 Expression: Analyzed by Western blotting.[1]

dot

Macrophage_Activation_Workflow Activation Activate with LPS (100 ng/ml) Treatment Treat with 1-MNA (1-30 mM) Activation->Treatment Incubation Incubate for 24h Treatment->Incubation Analysis Analyze Supernatants and Cell Lysates Incubation->Analysis ELISA ELISA (Cytokines, PGE2) Analysis->ELISA Griess Griess Assay (NO) Analysis->Griess Chemiluminescence Chemiluminescence (ROS) Analysis->Chemiluminescence WesternBlot Western Blot (iNOS, COX-2) Analysis->WesternBlot

Caption: Workflow for in vitro macrophage activation assay.

In Vivo High-Fat Diet-Induced Inflammation Model
  • Objective: To investigate the protective effects of 1-MNA against inflammation in a metabolic disease model.

  • Animal Model: Mice fed a high-fat diet (HFD).

  • Treatment: Administration of 1-MNA.

  • Analysis of Heart Tissue:

    • Western Blotting: To measure protein levels of IκB-α, HO-1, and NQO-1.

    • Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression of TNF-α, IL-1β, IL-6, Nrf2, HO-1, and NQO-1.[8][9]

NLRP3 Inflammasome Activation in Human Macrophages
  • Objective: To determine the effect of 1-MNA on NLRP3 inflammasome activation.

  • Cell Lines: PMA-differentiated THP-1 human monocytic cells.

  • Priming: Lipopolysaccharide (LPS).

  • Activation: Nigericin or ATP.

  • Treatment: Incubation with 1-MNA.

  • Assays:

    • IL-1β Secretion: Measured by ELISA.

    • ROS Production: Assessed to determine the mechanism of action.[10][11]

Conclusion and Future Directions

1-Methylnicotinamide has demonstrated robust anti-inflammatory properties through multiple, interconnected mechanisms. Its ability to suppress the NF-κB pathway, activate the Nrf2 antioxidant response, inhibit the NLRP3 inflammasome, and protect the vascular endothelium highlights its potential as a therapeutic agent for a wide range of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

  • Elucidating the precise molecular targets of 1-MNA.

  • Conducting comprehensive preclinical studies in various disease models.

  • Evaluating the safety and efficacy of 1-MNA in human clinical trials.

The continued exploration of 1-MNA's anti-inflammatory properties holds significant promise for the development of novel therapies to combat the growing burden of chronic inflammatory diseases.

References

1-Methylnicotinamide Chloride: A Technical Whitepaper on its Antithrombotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antithrombotic effects of 1-Methylnicotinamide (1-MNA) chloride, an endogenous metabolite of nicotinamide (Vitamin B3).[1][2] Synthesizing key findings from preclinical research, this paper details the quantitative effects, experimental methodologies, and the primary mechanism of action of 1-MNA in the context of thrombosis.

Core Antithrombotic Mechanism: The COX-2/Prostacyclin Pathway

1-Methylnicotinamide exerts its antithrombotic effects not by directly acting on platelets, but by stimulating the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[2][3] This mechanism is mediated by the upregulation of cyclooxygenase-2 (COX-2).[4][5] The increased synthesis of PGI2 by the vascular endothelium leads to a reduction in platelet-dependent thrombosis.[3][4][5] This targeted action makes 1-MNA a molecule of significant interest for cardiovascular health, with both anti-inflammatory and antithrombotic properties.[1][2][6]

The proposed signaling pathway is visualized below:

G MNA 1-Methylnicotinamide (1-MNA) Endothelium Vascular Endothelium MNA->Endothelium Acts on COX2 Cyclooxygenase-2 (COX-2) Endothelium->COX2 Upregulates PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesizes Platelets Platelets PGI2->Platelets Inhibits Aggregation Platelet Aggregation (Thrombosis) Platelets->Aggregation Leads to

Caption: Signaling pathway of 1-MNA's antithrombotic action.

Quantitative Efficacy of 1-Methylnicotinamide

The antithrombotic effects of 1-MNA have been quantified in several preclinical models. The data below is summarized from key in vivo studies in rats.

Table 1: Effect of 1-MNA on Arterial Thrombosis in Renovascular Hypertensive Rats
Treatment GroupDose (mg/kg, i.v.)Thrombus Weight (mg)Percent Inhibition
Control (0.9% NaCl)-2.5 ± 0.2-
1-MNA31.8 ± 0.328%
1-MNA101.2 ± 0.252%
1-MNA300.8 ± 0.168%
*p < 0.05 vs. Control. Data adapted from Chlopicki et al., 2007.[4]
Table 2: Inhibition of 1-MNA's Antithrombotic Effect by COX Inhibitors
Treatment GroupDose (mg/kg, i.v.)Thrombus Weight (mg)
Control-2.6 ± 0.3
1-MNA300.9 ± 0.2
Indomethacin + 1-MNA2.5 + 302.4 ± 0.4
Rofecoxib + 1-MNA1 + 302.2 ± 0.3
p < 0.05 vs. Control. Data adapted from Chlopicki et al., 2007.[4]
Table 3: Thrombolytic Effect of 1-MNA in Normotensive Rats
Treatment GroupDose (mg/kg, i.v.)Maximum Thrombolysis (%)Sustained Thrombolysis (at 1h, %)
1-MNA325 ± 515 ± 4
1-MNA1055 ± 840 ± 7
1-MNA3080 ± 1065 ± 9
1-MNA10095 ± 585 ± 6
*p < 0.05 vs. lower doses. Data adapted from Chlopicki et al., 2007.[4][5]

Detailed Experimental Protocols

The following sections describe the methodologies used in the key studies to evaluate the antithrombotic effects of 1-MNA.

Arterial Thrombosis Model in Renovascular Hypertensive Rats

This model was used to assess the preventative antithrombotic effect of 1-MNA.

G cluster_0 Animal Preparation cluster_1 Thrombosis Induction & Treatment cluster_2 Outcome Measurement A1 Induce renovascular hypertension in rats A2 Anesthetize rat A1->A2 A3 Isolate carotid artery A2->A3 B1 Insert electrode into the carotid artery A3->B1 B3 Induce electrical injury to initiate thrombosis B1->B3 B2 Administer 1-MNA or vehicle (i.v.) B2->B3 C1 Excise thrombotic artery segment B3->C1 C2 Measure thrombus dry weight C1->C2

Caption: Experimental workflow for the arterial thrombosis model.

Methodology:

  • Induction of Hypertension: Renovascular hypertension was induced in rats prior to the experiment.[4]

  • Animal Preparation: Rats were anesthetized, and the common carotid artery was exposed.[4]

  • Thrombosis Induction: An electrode was inserted into the artery to induce an electrical injury, initiating thrombus formation.[4]

  • Treatment: 1-MNA or a saline control was administered intravenously 15 minutes before the electrical stimulation.[4]

  • Analysis: After a set period, the arterial segment containing the thrombus was excised, and the dry weight of the thrombus was measured.[4]

Extracorporeal Thrombus Formation Model (Thrombolysis)

This model was employed to evaluate the thrombolytic (clot-dissolving) properties of 1-MNA.

G A Anesthetize normotensive rat B Create extracorporeal arteriovenous shunt A->B C Insert collagen strip into the shunt to induce thrombus B->C D Monitor thrombus weight continuously C->D E Administer 1-MNA or vehicle (i.v.) once stable thrombus forms D->E F Measure thrombolysis as a percentage of weight reduction E->F

Caption: Workflow for the extracorporeal thrombolysis model.

Methodology:

  • Shunt Creation: An extracorporeal arteriovenous shunt was created in anesthetized normotensive rats.[4]

  • Thrombus Formation: A collagen strip was placed in the shunt, which, when superfused with blood, leads to the formation of a platelet-rich thrombus.[4]

  • Treatment: Once a stable thrombus had formed, 1-MNA or vehicle was administered intravenously.[4]

  • Analysis: The weight of the thrombus was continuously monitored to determine the percentage of thrombolysis (reduction in thrombus weight) over time.[4] The release of PGI2 metabolite (6-keto-PGF1α) into the blood was also measured.[4]

Venous Thrombosis Model

This model was used to determine the effect of 1-MNA on venous, as opposed to arterial, thrombosis.

Methodology: The specific details of the venous thrombosis model were not extensively described in the primary source, but it was noted that 1-MNA did not show a significant effect in this model, suggesting its action is specific to platelet-dependent arterial thrombosis.[4][5]

In Vitro Studies and Specificity

It is crucial to note that 1-MNA, even at high concentrations, did not directly affect platelet aggregation in in vitro studies.[4][5] This finding reinforces that the antithrombotic action of 1-MNA is not due to a direct interaction with platelets but is an indirect effect mediated by the vascular endothelium and the subsequent release of prostacyclin.[4][5] Furthermore, the antithrombotic effects of 1-MNA were abolished by the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor rofecoxib, confirming the central role of the COX-2 enzyme in its mechanism of action.[4][5]

Conclusion and Future Directions

1-Methylnicotinamide chloride has demonstrated significant, dose-dependent antithrombotic and thrombolytic activity in preclinical models of arterial thrombosis. Its unique mechanism of action, centered on the endothelial COX-2/PGI2 pathway, distinguishes it from direct-acting antiplatelet agents. These properties, combined with its established anti-inflammatory effects, position 1-MNA as a compelling candidate for further investigation in the development of novel therapies for cardiovascular diseases characterized by a prothrombotic and inflammatory state. Future research should focus on elucidating the precise molecular targets of 1-MNA on the endothelium and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

The Pharmacological Profile of Deuterated Nicotinamide Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated nicotinamide metabolites. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic properties of nicotinamide can be altered, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics. This document delves into the synthesis, metabolism, and therapeutic applications of these modified compounds, offering valuable insights for researchers and drug development professionals.

Introduction to Deuterated Nicotinamide

Nicotinamide, a form of vitamin B3, is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Deuteration of nicotinamide involves the substitution of one or more hydrogen atoms with deuterium. This modification can influence the metabolic fate of the molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in increased plasma concentrations and a longer half-life compared to the non-deuterated form.

Pharmacokinetics of Deuterated Nicotinamide Metabolites

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. While comprehensive comparative data for all deuterated nicotinamide metabolites are not yet available, studies on 4,6-d2-nicotinamide in rats provide valuable insights.

Comparative Pharmacokinetic Parameters

A study in male Han Wistar rats demonstrated that the pharmacokinetic parameters of 4,6-d2-nicotinamide were broadly similar to those of unlabeled nicotinamide after both oral and intravenous administration.[3] The deuterated compound was well-tolerated at doses of 20, 80, and 120 mg/kg.[3] The data from this study has been compiled into the following comparative table:

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Nicotinamide120IV178,000 ± 16,7000.083239,000 ± 29,0004.0
4,6-d2-Nicotinamide120IV172,000 ± 16,7000.083215,000 ± 21,0002.3
Nicotinamide80PO45,700 ± 8,5000.5118,000 ± 18,0003.1
4,6-d2-Nicotinamide80PO42,300 ± 11,5000.5105,000 ± 26,0002.8

Data extracted from a study in rats.[3] Values are presented as mean ± standard deviation.

Experimental Protocol: Quantification of Deuterated Nicotinamide in Plasma by LC-MS/MS

The following is a representative protocol for the quantification of deuterated nicotinamide and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an internal standard (e.g., nicotinamide-d4).[4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.[5][6]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium acetate, is commonly employed.[5][6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the deuterated and non-deuterated analytes and the internal standard are monitored.[5][6]

Pharmacodynamics of Deuterated Nicotinamide Metabolites

The pharmacodynamic effects of nicotinamide are largely mediated through its influence on NAD+ levels and the subsequent modulation of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation.[] Nicotinamide is a known inhibitor of several sirtuin isoforms. The half-maximal inhibitory concentrations (IC50) for nicotinamide against SIRT1 and SIRT3 have been reported.

Sirtuin IsoformNicotinamide IC50
SIRT1~50-100 µM[8]
SIRT3~37 µM[9]

In vitro data.

Specific IC50 values for deuterated nicotinamide metabolites are not yet available in the public domain. However, it is hypothesized that deuteration may alter the binding affinity and inhibitory potency of these compounds.

Experimental Protocol: Sirtuin Inhibition Assay

This protocol outlines a method to determine the IC50 of a compound against a sirtuin enzyme.

  • Prepare a reaction mixture containing the sirtuin enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Add varying concentrations of the test compound (e.g., deuterated or non-deuterated nicotinamide).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated peptide.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[10] Nicotinamide also acts as an inhibitor of PARP-1.[11] While quantitative data on the effect of deuteration on PARP inhibition is limited, it is an active area of research.

In Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are commonly used to assess metabolic stability.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general procedure for evaluating the metabolic stability of a compound.[12][13]

  • Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound (deuterated or non-deuterated nicotinamide), and a buffer solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Therapeutic Applications and Future Directions

The potential therapeutic applications of deuterated nicotinamide metabolites are being explored in various fields, particularly in neuroprotection and the management of mitochondrial dysfunction.

Neuroprotection

Nicotinamide has demonstrated neuroprotective effects in various models of neurological disorders.[14] It is believed to exert these effects by replenishing NAD+ levels, inhibiting PARP overactivation, and reducing oxidative stress. Deuterated nicotinamide, with its potentially enhanced metabolic stability, may offer a more sustained neuroprotective effect.

Mitochondrial Function

Mitochondrial dysfunction is implicated in a wide range of diseases. Nicotinamide and its derivatives can support mitochondrial function by increasing the NAD+ pool, which is essential for oxidative phosphorylation and energy production.[15]

Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes NAM Nicotinamide NMN Nicotinamide Mononucleotide NAM->NMN ATP NAD NAD+ NMN->NAD ATP Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAMPT NAMPT NMNAT NMNAT Sirtuins->NAM Deacetylation PARPs->NAM ADP-ribosylation

NAD+ Salvage Pathway and Consuming Enzymes.
Experimental Workflows

Neuroprotection_Assay cluster_workflow In Vitro Neuroprotection Assay Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells end End induce_toxicity Induce Neurotoxicity (e.g., with glutamate) plate_cells->induce_toxicity treat_cells Treat with Deuterated or Non-deuterated Nicotinamide induce_toxicity->treat_cells incubate Incubate for 24 hours treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT assay) incubate->assess_viability analyze_data Analyze Data and Compare Protective Effects assess_viability->analyze_data analyze_data->end

Workflow for an In Vitro Neuroprotection Assay.

Mitochondrial_Respiration_Assay cluster_workflow Mitochondrial Respiration Assay Workflow start Start isolate_mito Isolate Mitochondria or Permeabilize Cells start->isolate_mito end End add_substrate Add Respiratory Substrates (e.g., pyruvate, malate) isolate_mito->add_substrate measure_basal Measure Basal Respiration (OCR) add_substrate->measure_basal add_adp Add ADP (State 3) measure_basal->add_adp add_oligomycin Add Oligomycin (State 4o) add_adp->add_oligomycin add_fccp Add FCCP (Uncoupled Respiration) add_oligomycin->add_fccp add_rot_aa Add Rotenone/Antimycin A (Inhibit Complex I/III) add_fccp->add_rot_aa analyze_ocr Analyze Oxygen Consumption Rate (OCR) add_rot_aa->analyze_ocr analyze_ocr->end

References

In-depth Technical Guide: TRIA-662-d3 for Studying Metabolic Pathways In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific information, quantitative data, or established experimental protocols for a compound designated "TRIA-662-d3." Extensive searches of scientific databases and public information sources did not yield any results for this particular molecule.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, detailed experimental methodologies, and visualizations of its metabolic pathways and mechanisms of action.

It is possible that "this compound" may be an internal compound code not yet disclosed in public literature, a novel molecule pending publication, or a potential misnomer.

To facilitate the creation of the requested technical guide, it is recommended that the user:

  • Verify the compound name and any alternative designations.

  • Provide any available internal documentation or preliminary data related to this compound.

Once specific information about this compound becomes available, a comprehensive technical guide adhering to the user's detailed requirements can be developed. This would include a thorough presentation of its role in studying metabolic pathways in vitro, complete with structured data tables, explicit experimental protocols, and illustrative diagrams of its biochemical interactions.

Understanding the Kinetic Isotope Effect of TRIA-662-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core principles of the kinetic isotope effect (KIE) with a specific focus on the hypothetical deuterated compound, TRIA-662-d3. While public domain information and scientific literature do not currently provide specific data on this compound, this paper will establish a foundational understanding of the KIE and its application in drug development. By examining the theoretical underpinnings of how deuterium substitution can alter the pharmacokinetic profile of a molecule, we provide a framework for the potential benefits and mechanistic insights that could be gained from studying a deuterated analogue of a compound like TRIA-662, identified in a clinical trial as 1-methylnicotinamide chloride.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon observed in chemical reactions where the rate of reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] This effect arises from the difference in mass between isotopes, which in turn affects the vibrational frequency of chemical bonds.[2] A heavier isotope, such as deuterium (²H) compared to protium (¹H), forms a stronger chemical bond.[2] Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate.[2] This principle is a powerful tool in mechanistic chemistry and has significant implications for drug design and development.[1]

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant of the reaction with the heavy isotope (k_H):

KIE = k_L / k_H [1]

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1] Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, yet still influences the reaction rate.[1]

Application of the Kinetic Isotope Effect in Drug Development

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, can significantly enhance their metabolic stability.[3] Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes, often through the oxidation of carbon-hydrogen (C-H) bonds. By replacing a C-H bond at a site of metabolism with a more stable carbon-deuterium (C-D) bond, the rate of metabolic breakdown can be reduced.[3]

This "deuterium shield" can lead to several desirable pharmacokinetic outcomes:

  • Reduced Rate of Metabolism: Slowing down the metabolic degradation of a drug.[3]

  • Prolonged Half-life: Increasing the time the drug remains in the body.[3]

  • Reduced Dosing Frequency: Potentially allowing for less frequent administration.[3]

  • Lower Required Dose: Achieving the same therapeutic effect with a smaller amount of the drug.[3]

  • Fewer Adverse Drug Reactions: Minimizing the formation of potentially toxic metabolites and reducing peak drug concentrations.[3]

A notable example of this strategy is deutetrabenazine, a deuterated version of tetrabenazine. The deuteration slows its metabolism, allowing for lower and less frequent dosing, which in turn reduces adverse effects.[3]

TRIA-662 and the Potential for a Deuterated Analog (this compound)

A clinical trial has identified TRIA-662 as 1-methylnicotinamide chloride, a metabolite of niacin.[4] The study's objective was to compare the absorption of this metabolite from TRIA-662 relative to its production from Niaspan (a niacin formulation).[4]

While there is no publicly available information on a deuterated version, this compound, we can hypothesize its potential based on the principles of KIE. If 1-methylnicotinamide undergoes metabolic transformation at a specific C-H bond, replacing the hydrogen with deuterium at that position could slow its breakdown.

Hypothetical Metabolic Pathway and Deuteration Strategy

To illustrate this, consider a hypothetical metabolic pathway for 1-methylnicotinamide. The diagram below outlines a simplified workflow for investigating the potential benefits of deuterating TRIA-662.

cluster_0 Preclinical Investigation Workflow for this compound A Identify Metabolic Hotspots of TRIA-662 B Synthesize this compound with Deuterium at Metabolic Site A->B Guide Deuteration C In Vitro Metabolic Stability Assays (e.g., Liver Microsomes) B->C Test Compound D Compare Metabolic Rates of TRIA-662 and this compound C->D Generate Data E In Vivo Pharmacokinetic Studies in Animal Models D->E Inform In Vivo Design F Assess Changes in Half-life, Exposure, and Metabolite Profile E->F Determine PK Parameters

Caption: Hypothetical workflow for developing and evaluating this compound.

Experimental Protocols for Investigating KIE

Should a research program for this compound be initiated, the following experimental protocols would be fundamental to characterizing its kinetic isotope effect.

Table 1: Key Experimental Methodologies

ExperimentDetailed Methodology
Metabolic Stability Assay 1. Incubation: Incubate TRIA-662 and this compound separately with liver microsomes (human, rat) and NADPH at 37°C. 2. Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). 3. Quenching: Stop the reaction with a cold organic solvent (e.g., acetonitrile). 4. Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). 5. Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Pharmacokinetic Study 1. Dosing: Administer equivalent doses of TRIA-662 and this compound to separate groups of laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral). 2. Blood Sampling: Collect blood samples at predetermined time points post-dosing. 3. Plasma Separation: Process blood samples to isolate plasma. 4. Bioanalysis: Quantify the concentrations of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method. 5. Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Data Presentation and Interpretation

The quantitative data gathered from these experiments would be crucial for understanding the kinetic isotope effect of this compound.

Table 2: Hypothetical Comparative Data for TRIA-662 vs. This compound

ParameterTRIA-662 (Non-deuterated)This compound (Deuterated)Fold Change
In Vitro Half-life (min) 25753.0
Intrinsic Clearance (µL/min/mg) 100330.33
In Vivo Half-life (h) 263.0
AUC (ng·h/mL) 50015003.0

A significant increase in half-life and AUC, coupled with a decrease in intrinsic clearance for this compound, would provide strong evidence of a beneficial kinetic isotope effect.

Signaling Pathway Visualization

The mechanism of action of niacin and its metabolites involves complex signaling pathways. While the specific pathways affected by 1-methylnicotinamide are a subject of ongoing research, a generalized representation of how a drug with improved pharmacokinetics might have a more sustained downstream effect is illustrated below.

cluster_0 Drug Action and Signaling Cascade Drug This compound (Sustained Concentration) Receptor Target Receptor/Enzyme Drug->Receptor Binding SecondMessenger Second Messenger Activation Receptor->SecondMessenger Signal Transduction KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Amplification CellularResponse Sustained Cellular Response KinaseCascade->CellularResponse Phosphorylation Events

Caption: Generalized signaling pathway influenced by a deuterated drug.

Conclusion

While specific data on this compound is not available, the principles of the kinetic isotope effect provide a clear rationale for its potential development. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, it is plausible that a deuterated version of 1-methylnicotinamide could exhibit a superior pharmacokinetic profile. This could translate into a more effective therapeutic agent with a better safety and dosing regimen. The experimental and analytical frameworks outlined in this guide provide a roadmap for the preclinical evaluation of such a compound, offering a valuable strategy for drug development professionals seeking to optimize lead candidates. Further research into the metabolism of 1-methylnicotinamide is necessary to identify the optimal positions for deuteration and to realize the potential benefits of the kinetic isotope effect.

References

Methodological & Application

Application Notes and Protocols for TRIA-662-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

Introduction

Quantitative analysis of small molecules in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of drug development and clinical research. The accuracy and precision of these assays can be significantly affected by variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is often employed. TRIA-662-d3 is a deuterated analog of the analyte of interest, TRIA-662, designed to serve as an ideal internal standard for its quantification in various biological matrices.

The primary advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the unlabeled analyte.[2][3] This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[1][3] The mass difference of three daltons allows for their distinct detection by the mass spectrometer, enabling accurate ratiometric quantification. This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the accurate and precise quantification of TRIA-662 in biological samples.

Principle of the Method

A known amount of this compound is spiked into all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. Both TRIA-662 and this compound are then co-extracted from the biological matrix and analyzed by LC-MS/MS. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of TRIA-662 to the peak area of this compound is then used to construct a calibration curve and determine the concentration of TRIA-662 in unknown samples. This ratiometric approach effectively normalizes for variations that may occur during the analytical workflow, leading to highly reliable quantitative results.[2]

Key Performance Characteristics

The use of this compound as an internal standard is expected to yield a robust and reliable bioanalytical method with the following characteristics:

  • High Accuracy and Precision: By compensating for analytical variability, the method will provide accurate and precise measurements of TRIA-662 concentrations.

  • Reduced Matrix Effects: The co-elution and similar ionization properties of TRIA-662 and this compound minimize the impact of ion suppression or enhancement from the biological matrix.

  • Improved Robustness: The method will be less susceptible to minor variations in experimental conditions, leading to more consistent results over time and across different analysts.

  • Wide Dynamic Range: The use of an appropriate internal standard allows for the accurate quantification of TRIA-662 over a broad range of concentrations.

Experimental Protocols

Materials and Reagents
  • TRIA-662 analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, rat serum)

  • 96-well plates or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Stock and Working Solution Preparation

Table 1: Preparation of Stock and Working Solutions

SolutionAnalyte/ISConcentrationSolventStorage Conditions
TRIA-662 StockTRIA-6621.00 mg/mLMethanol-20°C
This compound StockThis compound1.00 mg/mLMethanol-20°C
TRIA-662 Spiking SolutionsTRIA-662100 µg/mL, 10.0 µg/mL, 1.00 µg/mL50:50 Acetonitrile:Water4°C
This compound Working IS SolutionThis compound50.0 ng/mL50:50 Acetonitrile:Water4°C
Preparation of Calibration Standards and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the TRIA-662 spiking solutions into the control biological matrix.

Table 2: Preparation of Calibration Curve Standards and Quality Controls

Sample TypeNominal Concentration (ng/mL)Volume of Spiking Solution (µL)Spiking Solution Conc. (µg/mL)Final Volume (µL)
Blank00-1000
LLOQ0.5051.001000
Cal 21.00101.001000
Cal 35.00510.01000
Cal 410.01010.01000
Cal 550.051001000
Cal 6100101001000
Cal 7250251001000
Cal 8500501001000
LQC1.50151.001000
MQC75.07.510.01000
HQC400401001000
Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of study samples, calibration standards, and QC samples into a 96-well plate.

  • Add 150 µL of the this compound Working IS Solution (50.0 ng/mL) in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample Biological Sample (50 µL) add_is Add Internal Standard (this compound in Acetonitrile) sample->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

Table 3: Illustrative LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (TRIA-662)e.g., m/z 350.2 -> 180.1
MRM Transition (this compound)e.g., m/z 353.2 -> 183.1
Collision EnergyOptimized for each transition
Dwell Time100 ms
Data Analysis
  • Integrate the peak areas for both TRIA-662 and this compound for all samples.

  • Calculate the peak area ratio (TRIA-662 / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression with 1/x² weighting.

  • Determine the concentration of TRIA-662 in the QC and study samples using the regression equation from the calibration curve.

Signaling Pathway

The following diagram illustrates a generic drug metabolism pathway, which could be applicable to a compound like TRIA-662. This visualization helps in understanding the potential biotransformation of the analyte, which is a critical aspect of drug development.

G cluster_pathway Generic Drug Metabolism Pathway drug TRIA-662 (Parent Drug) phase1 Phase I Metabolism (e.g., CYP450 Oxidation) drug->phase1 metabolite1 Oxidized Metabolite phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation) metabolite1->phase2 conjugate Glucuronide Conjugate phase2->conjugate excretion Excretion conjugate->excretion

References

Application Note: Quantitative Analysis of TRIA-662 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of TRIA-662 (1-Methylnicotinamide chloride) in human plasma. The method utilizes its stable isotope-labeled analog, TRIA-662-d3, as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity over the calibration range, with high precision and accuracy, making it suitable for pharmacokinetic and metabolic studies in drug development and clinical research.

Introduction

TRIA-662, also known as 1-Methylnicotinamide (1-MNA), is an endogenous metabolite of nicotinamide (Vitamin B3).[1][2] It has garnered significant interest in biomedical research due to its anti-inflammatory and antithrombotic properties.[1][2][3] Accurate quantification of TRIA-662 in biological matrices is crucial for understanding its physiological roles and therapeutic potential.

This application note presents a validated LC-MS/MS method for the determination of TRIA-662 in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, thereby enhancing the reliability of the results.[4] The simple protein precipitation sample cleanup and rapid chromatographic runtime allow for high-throughput analysis.

Experimental

Materials and Reagents
  • TRIA-662 (1-Methylnicotinamide chloride) reference standard was obtained from MedchemExpress.

  • This compound (1-Methylnicotinamide-d3 chloride) was procured from GlpBio.[4]

  • HPLC-grade acetonitrile, methanol, and formic acid were purchased from a reputable supplier.

  • Human plasma (K2-EDTA) was sourced from a certified biobank.

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL of Human Plasma is_spike 2. Add 10 µL of this compound (IS) Working Solution plasma->is_spike precipitate 3. Add 200 µL of Acetonitrile (with 0.1% Formic Acid) is_spike->precipitate vortex 4. Vortex for 1 minute precipitate->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge supernatant 6. Transfer 100 µL of Supernatant centrifuge->supernatant dilute 7. Dilute with 100 µL of Water (with 0.1% Formic Acid) supernatant->dilute inject 8. Inject 5 µL into LC-MS/MS System dilute->inject

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation was optimized to ensure baseline resolution of the analyte from endogenous plasma components.

ParameterCondition
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion transitions for TRIA-662 and this compound were optimized for maximum sensitivity and specificity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500 °C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (V)CXP (V)
TRIA-662 137.194.1602510
This compound 140.197.1602510

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for TRIA-662 in human plasma. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8104.58.2102.1
Low35.298.76.599.5
Mid1003.5101.24.8100.8
High8002.897.53.998.3

Recovery: The extraction recovery of TRIA-662 was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low392.5
Mid10094.1
High80093.3
Overall Workflow

The complete analytical process from sample receipt to data analysis is depicted below.

G cluster_workflow Analytical Workflow sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting (Concentration Data) quantification->reporting

Caption: Overview of the analytical workflow.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of TRIA-662 in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in clinical and research settings, facilitating further investigation into the pharmacokinetics and therapeutic applications of TRIA-662.

References

Application Notes: Utilizing TRIA-662-d3 for Advanced Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as the deuterated compound TRIA-662-d3, provides a dynamic view of cellular metabolism that goes beyond static metabolite concentration measurements. By tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can map active metabolic pathways, identify metabolic bottlenecks, and understand how cellular metabolism is reprogrammed in response to various stimuli, genetic modifications, or drug treatments.[1][2][3] These insights are invaluable in fields such as oncology, immunology, and drug development for identifying novel therapeutic targets and understanding mechanisms of drug action.[1][4][5]

Principle of the Method

The core principle involves introducing this compound, a stable isotope-labeled substrate, into a biological system (e.g., cell culture or in vivo models).[1][2] As the cells metabolize this compound, the deuterium atoms are incorporated into various downstream metabolic intermediates and end products. The pattern and extent of this isotopic labeling are then quantified using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][2][6] This data allows for the calculation of relative or absolute fluxes through specific metabolic pathways, providing a quantitative measure of metabolic activity.[7][8]

Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs that target metabolic pathways and understand the metabolic liabilities of drug candidates.[4][5]

  • Cancer Research: Investigate the metabolic reprogramming that supports tumor growth and identify metabolic vulnerabilities that can be exploited for therapeutic intervention.[1][9]

  • Immunometabolism: Study how metabolic shifts in immune cells govern their function in health and disease.

  • Neuroscience: Analyze brain energy metabolism and neurotransmitter synthesis under various physiological and pathological conditions.[7][10]

  • Bioprocess Optimization: Enhance the production of desired metabolites in industrial biotechnology by understanding and engineering cellular metabolic networks.

Quantitative Data Summary

The following tables provide representative data from a hypothetical metabolic flux experiment using this compound to investigate its effects on central carbon metabolism in a cancer cell line.

Table 1: Fractional Enrichment of Key Metabolites in Glycolysis and the TCA Cycle

MetaboliteControl (% Enrichment)This compound Treated (% Enrichment)
Glucose-6-phosphate95.2 ± 2.194.8 ± 2.5
Fructose-1,6-bisphosphate93.1 ± 3.092.5 ± 2.8
Pyruvate85.7 ± 4.575.1 ± 5.2
Lactate88.0 ± 3.878.3 ± 4.1
Citrate50.3 ± 6.235.9 ± 5.8
α-Ketoglutarate45.1 ± 5.528.4 ± 4.9
Malate48.9 ± 5.932.7 ± 5.1*

*Indicates a statistically significant difference (p < 0.05) compared to the control group. Data are presented as mean ± standard deviation.

Table 2: Calculated Relative Metabolic Fluxes

Metabolic FluxControl (Relative Flux)This compound Treated (Relative Flux)Fold Change
Glycolysis (Glucose to Pyruvate)100 ± 8.582 ± 7.10.82
Pyruvate to Lactate65 ± 5.155 ± 4.80.85
Pyruvate Dehydrogenase (PDH)35 ± 3.227 ± 2.90.77
Anaplerotic Carboxylation15 ± 2.125 ± 3.01.67
TCA Cycle50 ± 4.752 ± 5.01.04

*Indicates a statistically significant difference (p < 0.05) compared to the control group. Data are presented as mean ± standard deviation.

Experimental Protocols

1. Cell Culture and this compound Labeling

This protocol outlines the general procedure for labeling adherent mammalian cells with this compound.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture cells in their standard growth medium overnight to allow for attachment.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose, glutamine, and phenol red) with dialyzed fetal bovine serum, physiological concentrations of all necessary nutrients, and this compound at the desired final concentration. Prepare a parallel control medium containing an unlabeled equivalent of the tracer.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium (containing this compound) or control medium to the respective wells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to reach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell type and pathway of interest.

2. Metabolite Extraction

This protocol is for the extraction of polar metabolites from adherent cells.

  • Quenching Metabolism:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Place the culture plates on dry ice to quench all metabolic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Incubate the plates at -80°C for 15 minutes.

    • Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[3][5]

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[5]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

3. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in an appropriate volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol or a buffer compatible with the chromatography method. Vortex and centrifuge to pellet any insoluble material.

  • Chromatographic Separation: Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. Employ a chromatography method (e.g., reversed-phase or HILIC) that provides good separation of the metabolites of interest.

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of all relevant isotopologues of the target metabolites. This is typically done using full scan mode on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues for each metabolite of interest. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of the tracer in each metabolite.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plates overnight_incubation Overnight Incubation cell_seeding->overnight_incubation media_change Replace with this compound Medium overnight_incubation->media_change time_course Time-course Incubation media_change->time_course quenching Quench Metabolism on Dry Ice time_course->quenching extraction Extract with Cold 80% Methanol quenching->extraction centrifugation Centrifuge and Collect Supernatant extraction->centrifugation drying Dry Metabolite Extract centrifugation->drying lcms LC-MS/MS Analysis drying->lcms data_processing Data Processing and Flux Calculation lcms->data_processing mtor_pathway cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Metabolic Effects cluster_flux Metabolic Flux Measured by this compound growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids amino_acids->mTORC1 energy_status Energy Status (ATP/AMP) energy_status->mTORC1 glycolysis Glycolysis mTORC1->glycolysis + ppp Pentose Phosphate Pathway mTORC1->ppp + lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis + protein_synthesis Protein Synthesis mTORC1->protein_synthesis + flux_analysis Metabolic Flux Analysis (this compound) glycolysis->flux_analysis ppp->flux_analysis lipid_synthesis->flux_analysis

References

Application of TRIA-662-d3 in Cardiovascular Research: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated as "TRIA-662-d3" in the context of cardiovascular research or any other scientific application.

The search for "this compound" did not yield any relevant results that would allow for the creation of the requested detailed Application Notes and Protocols. The information necessary to fulfill the core requirements of the request, such as quantitative data, experimental protocols, and signaling pathways, is not publicly available for a compound with this name.

It is possible that "this compound" is an internal or proprietary designation for a compound that has not yet been disclosed in public scientific literature. It may also be a very new or preclinical compound with no published data, or the name may contain a typographical error.

Without any foundational information on the chemical structure, mechanism of action, or biological targets of "this compound," it is impossible to provide the requested detailed scientific content. Researchers, scientists, and drug development professionals require access to peer-reviewed studies and validated experimental data to utilize a compound in their work.

Therefore, we are unable to generate the requested Application Notes and Protocols, including data tables and Graphviz diagrams, for this compound. Should further identifying information or relevant scientific literature become available for this compound, it would be possible to revisit this topic and generate the requested content.

Quantifying 1-Methylnicotinamide Metabolism with TRIA-662-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (Vitamin B3) that has garnered significant interest in biomedical research and drug development.[1][2] Produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT), 1-MNA plays a crucial role in various physiological processes.[1] It is recognized for its anti-inflammatory, anti-thrombotic, and vasoprotective properties, making it a potential therapeutic agent and a valuable biomarker for various pathological conditions.[2][3] Accurate quantification of 1-MNA in biological matrices is essential for understanding its metabolism, pharmacokinetics, and role in disease.

This application note provides a detailed protocol for the sensitive and specific quantification of 1-MNA in human plasma and urine using a stable isotope-labeled internal standard, TRIA-662-d3 (1-Methylnicotinamide-d3), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

1-Methylnicotinamide Metabolic Pathway

1-MNA is a key component of the nicotinamide salvage pathway, which is the primary route for NAD+ synthesis in mammals.[2] Nicotinamide is methylated by NNMT to form 1-MNA.[1] Subsequently, 1-MNA is further metabolized by aldehyde oxidase to 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine.[4]

1-MNA_Metabolic_Pathway Nicotinamide Nicotinamide (Vitamin B3) MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT Pyridones Pyridone Metabolites (2-PY and 4-PY) MNA->Pyridones Aldehyde Oxidase Excretion Urinary Excretion Pyridones->Excretion

Metabolic pathway of 1-Methylnicotinamide (1-MNA).

Quantitative Analysis of 1-MNA using LC-MS/MS

The following protocol is based on established methods for the quantification of 1-MNA in human plasma and urine.[5][6]

Materials and Reagents
  • 1-Methylnicotinamide (1-MNA) chloride (analytical standard)

  • This compound (1-Methylnicotinamide-d3 chloride) (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Standard Solutions

Stock Solutions (1 mg/mL): Prepare stock solutions of 1-MNA and this compound in ultrapure water.

Working Standard Solutions: Prepare serial dilutions of the 1-MNA stock solution in a mixture of water and acetonitrile (90:10, v/v) to create calibration standards.[5]

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same solvent mixture.

Sample Preparation

The recommended method for sample preparation is protein precipitation, which is a simple and effective technique for removing proteins from biological samples.[7][8]

  • Plasma Samples:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine Samples:

    • Dilute urine samples 100-fold with ultrapure water.[9]

    • To 50 µL of diluted urine, add 150 µL of acetonitrile containing the internal standard.

    • Follow the same vortexing, centrifugation, evaporation, and reconstitution steps as for plasma samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Workflow for the quantification of 1-MNA.
LC-MS/MS Parameters

HPLC Conditions: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of the polar 1-MNA molecule.[5][6]

ParameterValue
Column HILIC Column (e.g., SeQuant ZIC-HILIC)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-MNA 137.077.9
This compound (IS) 140.178.0

Note: The specific m/z transitions are based on published data and should be confirmed and optimized on the instrument used.[5]

Quantitative Data

Calibration Curve and Quality Control Samples

Calibration curves should be prepared in the appropriate biological matrix (plasma or urine) to account for matrix effects. The concentration ranges should be selected to cover the expected endogenous and/or post-dose levels of 1-MNA.

Table 1: Example Calibration Standards for 1-MNA in Human Plasma

Standard LevelConcentration (ng/mL)
10.1
20.5
31
45
510
650
7100
8500
91000

Data adapted from a published LC-MS/MS assay.[5]

Table 2: Example Quality Control (QC) Samples for 1-MNA in Human Plasma

QC LevelConcentration (ng/mL)
LLOQ (Lower Limit of Quantification)0.1
Low QC0.3
Mid QC30
High QC800

LLOQ is the lowest concentration on the calibration curve.

Pharmacokinetic Parameters

The developed assay can be applied to pharmacokinetic studies to determine key parameters of 1-MNA. The following table provides an example of pharmacokinetic data that can be generated.

Table 3: Pharmacokinetic Parameters of 1-MNA in Humans (Illustrative)

ParameterUnitValue
Cmax (Maximum Concentration) ng/mLVariable (dose-dependent)
Tmax (Time to Cmax) hours~1-2
AUC (Area Under the Curve) ng*h/mLVariable (dose-dependent)
t1/2 (Half-life) hours~3-5
Basal Plasma Levels ng/mL4 - 120
Basal Urine Levels ng/mL2000 - 15,000

Basal levels are from a study in humans.[5][6] Other pharmacokinetic parameters are illustrative and will vary based on the study design and dosage.

Signaling and Biological Effects

Beyond its role in NAD+ metabolism, 1-MNA has been shown to exert direct biological effects, particularly on the vascular endothelium. It is known to stimulate the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This effect is mediated, in part, through the cyclooxygenase-2 (COX-2) pathway.

1-MNA_Signaling_Pathway MNA 1-MNA Endothelium Vascular Endothelium MNA->Endothelium COX2 COX-2 Endothelium->COX2 stimulates PGI2 Prostacyclin (PGI2) COX2->PGI2 produces Effects Biological Effects: - Vasodilation - Anti-platelet aggregation - Anti-inflammatory PGI2->Effects

Signaling pathway of 1-MNA in the vascular endothelium.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of 1-MNA in biological fluids. This detailed protocol and the accompanying information on 1-MNA's metabolism and signaling pathways will be a valuable resource for researchers and scientists in academia and the pharmaceutical industry. The ability to accurately measure 1-MNA levels will facilitate further investigation into its role in health and disease, and support the development of novel therapeutic strategies.

References

Application Notes and Protocols: Experimental Design for Stable Isotope Tracer Studies with TRIA-662-d3

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of a drug candidate. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offers a subtle modification that can significantly alter metabolic rates without changing the fundamental biological activity of the molecule.[1] This "deuterium isotope effect" can lead to a slower breakdown of the drug, potentially improving its half-life and reducing the formation of toxic metabolites.[2][3]

This document provides a generalized framework for designing experiments using a deuterated stable isotope tracer, hypothetically termed TRIA-662-d3. While specific information on a compound designated "TRIA-662" is not publicly available in the current literature, the principles and protocols outlined here are based on established methodologies for stable isotope tracer studies and can be adapted for a novel compound. A clinical trial for a substance referred to as "TRIA-662" or "1-MNA" has been registered for the treatment of elevated triglyceride levels.[4] However, detailed pharmacological data or its direct connection to a deuterated form for tracer studies is not specified.

These application notes will guide researchers in designing and executing in vitro and in vivo studies to elucidate the metabolic pathways, pharmacokinetics, and mechanism of action of a compound like TRIA-662 using its deuterated analog, this compound.

General Principles of Stable Isotope Tracer Studies

Stable isotope tracers are invaluable tools in biomedical research, allowing for the quantitative analysis of metabolic fluxes and the disposition of drugs.[5][6] In these studies, a molecule of interest is synthesized with one or more stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[5][7] This labeled compound is then introduced into a biological system (cells, tissues, or a whole organism).

The key advantage of using a deuterated tracer like this compound alongside its non-labeled counterpart (TRIA-662) is the ability to distinguish between the administered drug and its metabolites from the endogenous versions of the same molecules.[1] Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the labeled and unlabeled species based on their mass difference.[8][9]

Experimental Design and Protocols

The successful implementation of a stable isotope tracer study hinges on a well-conceived experimental design.[6] The following sections detail protocols for both in vitro and in vivo applications.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of TRIA-662 and determine the kinetic isotope effect of deuteration.

Materials:

  • TRIA-662 and this compound

  • Liver microsomes (human, rat, mouse) or hepatocytes

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Protocol:

  • Incubation Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing liver microsomes or hepatocytes, NADPH regenerating system, and incubation buffer.

  • Initiation of Reaction: Add TRIA-662 or this compound to the respective tubes to initiate the metabolic reaction. A typical starting concentration might be 1 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compounds (TRIA-662 and this compound) and the formation of their respective metabolites. The mass spectrometer will be set to detect the specific mass-to-charge ratios (m/z) of the parent drugs and their expected metabolites.

  • Data Analysis: Calculate the rate of metabolism for both TRIA-662 and this compound. The ratio of these rates will determine the kinetic isotope effect.

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of TRIA-662 and this compound in an animal model.

Materials:

  • TRIA-662 and this compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS system

Protocol:

  • Animal Dosing: Administer TRIA-662 and this compound to two separate groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). A typical dose might be 5 mg/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the drug and its metabolites from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • LC-MS/MS Analysis: Quantify the concentrations of TRIA-662, this compound, and their metabolites in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) for both compounds.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Metabolic Stability of TRIA-662 and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
TRIA-662
This compound

Table 2: Pharmacokinetic Parameters of TRIA-662 and this compound in Rats (5 mg/kg, Oral Gavage)

CompoundCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)
TRIA-662
This compound

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Liver Microsomes/ Hepatocytes add_tria Add TRIA-662 or This compound prep_mics->add_tria prep_reagents Prepare NADPH & Incubation Buffer prep_reagents->add_tria time_course Time-Course Sampling (0-60 min) add_tria->time_course quench Quench Reaction time_course->quench process_samples Sample Processing (Centrifugation) quench->process_samples lcms LC-MS/MS Analysis process_samples->lcms data_analysis Data Analysis (Metabolic Rate) lcms->data_analysis

Caption: In Vitro Metabolism Experimental Workflow.

Experimental_Workflow_In_Vivo cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dosing Administer TRIA-662 or This compound to Rats blood_collection Blood Collection (0-24h) dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Sample Extraction plasma_prep->sample_extraction lcms_analysis LC-MS/MS Quantification sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: In Vivo Pharmacokinetics Experimental Workflow.

Given the absence of specific information on TRIA-662's mechanism of action, a hypothetical signaling pathway cannot be accurately depicted. However, if, for example, TRIA-662 were found to be an activator of a hypothetical "Lipid Metabolism Pathway," a diagram could be constructed as follows:

Hypothetical_Signaling_Pathway TRIA662 TRIA-662 Receptor Target Receptor TRIA662->Receptor activates KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF phosphorylates Gene Target Gene Expression (e.g., for Lipid Metabolism) TF->Gene activates

Caption: Hypothetical TRIA-662 Signaling Pathway.

Conclusion

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug development. The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the metabolism and pharmacokinetics of a novel therapeutic agent. While the specific details will need to be tailored to the physicochemical properties and biological targets of TRIA-662, the general principles of stable isotope tracer studies remain universally applicable. Careful planning and execution of these experiments will yield critical data to inform the progression of TRIA-662 through the drug development pipeline.

References

Application Notes and Protocols for TRIA-662-d3 in Nicotinamide N-methyltransferase (NNMT) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA). This reaction utilizes S-adenosylmethionine (SAM) as a methyl donor. Overexpression of NNMT has been implicated in various diseases, including metabolic disorders, oncology, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.

TRIA-662-d3 is a deuterated form of TRIA-662 (1-Methylnicotinamide chloride). 1-Methylnicotinamide (MNA) is the natural product of the NNMT enzymatic reaction and also acts as a product inhibitor of the enzyme. The deuterated version, this compound, serves as a valuable tool in NNMT research, particularly as an internal standard in mass spectrometry-based assays for accurate quantification of MNA. These application notes provide detailed protocols for the use of this compound and its non-deuterated counterpart in NNMT activity and inhibition studies.

Quantitative Data

The inhibitory potency of 1-methylnicotinamide (MNA), the non-deuterated form of this compound, against NNMT has been determined. This value is essential for designing inhibition assays and interpreting results.

CompoundTargetIC50 ValueReference
1-Methylnicotinamide (MNA)NNMT9.0 ± 0.6 μM[1]

Signaling Pathway

The enzymatic reaction catalyzed by NNMT is a key step in nicotinamide metabolism and influences several downstream pathways. Inhibition of NNMT by compounds like MNA can modulate the levels of important cellular metabolites.

NNMT_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction cluster_inhibition Inhibition cluster_downstream Downstream Effects of NNMT Activity SAM S-Adenosylmethionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NAD NAD+ Pool Nicotinamide->NAD Salvage Pathway MNA 1-Methylnicotinamide (MNA) (TRIA-662) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Methyl group transfer Homocysteine Homocysteine SAH->Homocysteine TRIA662 TRIA-662 (MNA) TRIA662->NNMT Product Inhibition

NNMT enzymatic reaction and inhibition by its product, MNA.

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of compounds against NNMT by measuring the production of S-adenosylhomocysteine (SAH), which is subsequently converted to a fluorescent signal. 1-Methylnicotinamide (TRIA-662) can be used as a positive control inhibitor in this assay.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-Adenosylmethionine (SAM) (co-factor)

  • TRIA-662 (1-Methylnicotinamide chloride) as a control inhibitor

  • Test compound (e.g., TRIA-662)

  • NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)

  • SAH detection kit (e.g., utilizing a thiol-detecting probe)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of nicotinamide, SAM, and TRIA-662 in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the test compound and TRIA-662.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NNMT assay buffer

    • Diluted test compound or TRIA-662 (for positive control) or vehicle (for no inhibition control).

    • Recombinant NNMT enzyme.

  • Initiation of Reaction: Add nicotinamide and SAM to each well to initiate the enzymatic reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. This typically involves enzymatic conversion of SAH to homocysteine, which then reacts with a fluorescent probe.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibition control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for the in vitro NNMT fluorometric inhibition assay.
Quantification of MNA in Biological Samples using LC-MS/MS with this compound

This protocol outlines the use of this compound as an internal standard for the accurate quantification of endogenous MNA in biological matrices like cell lysates or plasma.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • This compound (internal standard)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of the sample, add a known amount of this compound solution.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate MNA and this compound using an appropriate chromatographic method.

    • Detect and quantify the parent and daughter ions for both MNA and this compound using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of MNA spiked with a constant concentration of this compound.

    • Calculate the ratio of the peak area of MNA to the peak area of this compound for each standard and sample.

    • Determine the concentration of MNA in the biological samples by interpolating their peak area ratios on the standard curve.

LCMS_Workflow A Biological Sample B Add this compound (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis (MRM) F->G H Data Processing and Quantification G->H I Concentration of MNA H->I

Logical workflow for MNA quantification using LC-MS/MS.

Conclusion

This compound, as a deuterated form of the NNMT product and inhibitor 1-methylnicotinamide, is an indispensable tool for researchers studying the role of nicotinamide N-methyltransferase in health and disease. The provided protocols for in vitro inhibition assays and quantitative LC-MS/MS analysis will facilitate robust and reproducible investigations into the function of NNMT and the development of novel therapeutic agents targeting this enzyme.

References

Troubleshooting & Optimization

Technical Support Center: TRIA-662-d3 Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of TRIA-662-d3. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues encountered during the mass spectrometry analysis of TRIA-662 and its deuterated internal standard, this compound.

Section 1: No Signal or Low Signal Intensity

This is one of the most common and frustrating issues in LC-MS analysis. A complete loss of signal often points to a singular critical failure, while low signal can be more complex to diagnose.

Question 1: I am not observing any signal for my this compound internal standard. What are the initial checks?

Answer:

When no signal is present, a systematic check of the entire workflow from sample to detector is necessary. Start with the most straightforward potential issues.

Initial Checks:

  • Verify Instrument Status: Ensure the mass spectrometer is in the correct mode (e.g., MSMS) and that there are no instrument errors. Check fluidics lines to confirm solvent reservoirs are not empty.

  • Check Connections: Confirm that all LC connections are secure and that the column is installed in the correct direction.

  • Inspect the Ion Source: Visually inspect the electrospray needle for a stable spray. An inconsistent or absent spray can be caused by a clog or improper settings.

  • Review Method Parameters: Double-check that the correct MRM transitions and instrument settings for this compound are loaded.

  • Analyze a Fresh Standard: Prepare a fresh, simple solution of the this compound standard and inject it directly into the mass spectrometer via an infusion pump. This helps to isolate the problem to either the LC system or the MS/sample.

G start No Signal for this compound check_ms Check MS Status & Connections start->check_ms check_spray Visually Inspect ESI Spray check_ms->check_spray spray_ok Spray OK? check_spray->spray_ok fix_spray Troubleshoot Source: - Clean/Replace Needle - Check Gas/Solvent Flow spray_ok->fix_spray No inject_std Direct Infusion of Standard spray_ok->inject_std Yes signal_infusion Signal Observed? inject_std->signal_infusion problem_lc Issue is with LC System: - Check for Leaks/Plugs - Verify Method - Check Column signal_infusion->problem_lc Yes problem_ms Issue is with MS/Sample: - Check MS Tune/Calibration - Verify Standard Integrity - Check MRM Transitions signal_infusion->problem_ms No

Deuterium Metabolic Imaging (DMI) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deuterium Metabolic Imaging (DMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during DMI experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into key areas of the DMI workflow, from initial experimental design to final data analysis. Each section is presented in a question-and-answer format to directly address specific issues.

I. Experimental Design & Isotope Selection

Question 1: What is the most appropriate deuterated substrate for my study?

Answer: The choice of deuterated substrate is critical and depends on the metabolic pathway of interest.

  • For Glycolysis and the TCA Cycle: [6,6'-2H2]-glucose is the most commonly used substrate. It introduces deuterium into the methyl group of pyruvate, which then labels lactate and TCA cycle intermediates like glutamate and glutamine (Glx).[1][2]

  • To maximize signal-to-noise for downstream metabolites: Using glucose labeled at additional positions, such as [1,2,3,4,5,6,6'-2H7]-glucose ("D7-glucose"), can increase the signal from lactate and Glx.[3] However, this can also generate more deuterated water, which might complicate quantification.

  • For Fatty Acid Oxidation: [2,2,2'-2H3]-acetate is a suitable tracer to study the activity of this pathway.[2]

Question 2: What are the best practices for administering the deuterated substrate?

Answer: The administration route affects the kinetics and distribution of the labeled substrate.[4]

  • Oral Administration: Often used for [6,6'-2H2]-glucose in human studies, typically at a dose of 0.75 g/kg.[5][6] It is a practical and non-invasive option. However, it can lead to a hyperintense signal in the stomach which may cause artifacts.[7]

  • Intravenous (IV) Infusion: This method provides better control over the substrate concentration in the blood, allowing for the achievement of a stable metabolic steady-state.[4] It is often the preferred method for quantitative kinetic studies.[3]

  • Intraperitoneal (IP) Injection: Commonly used in animal studies, it provides a slower release of the substrate compared to IV infusion.[3]

A typical DMI workflow is outlined below:

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition cluster_analysis Analysis a Select Deuterated Substrate b Determine Administration Route (Oral, IV, IP) a->b c Administer Substrate b->c d Allow for Metabolic Uptake (e.g., 45-90 min) c->d e Position Subject in MRI Scanner d->e f Acquire Anatomical (1H) MRI e->f g Acquire 3D Deuterium (2H) MRSI Data f->g h Process Raw k-space Data g->h i Spectral Fitting and Quantification h->i j Generate Metabolic Maps (e.g., Glucose, Lactate, Glx) i->j

Caption: A generalized workflow for a Deuterium Metabolic Imaging (DMI) experiment.
II. Data Acquisition & Image Quality

Question 3: My signal-to-noise ratio (SNR) is low. How can I improve it?

Answer: Low SNR is a common challenge in DMI due to the low natural abundance and gyromagnetic ratio of deuterium. Several strategies can be employed to boost SNR:

  • Higher Magnetic Field Strength: The SNR in DMI increases supralinearly with the magnetic field strength (B₀). Moving from 3T to 7T or higher can provide a significant SNR boost.[4][8]

  • Optimized RF Coils: Using dedicated, high-sensitivity deuterium RF coils is crucial.

  • Pulse Sequence Optimization: Shortening the repetition time (TR) can improve SNR efficiency, as deuterated metabolites have short T1 relaxation times.[9][10]

  • Data Acquisition Strategy: Techniques like concentric ring trajectory (CRT) readouts can increase spatial resolution and SNR compared to standard phase-encoded DMI.[11]

  • Post-processing: Low-rank and subspace modeling (LRSM) reconstruction can effectively denoise 3D DMI data.[12]

Question 4: I am observing artifacts in my images. How can I identify and mitigate them?

Answer: Artifacts in DMI can arise from various sources. A systematic approach to troubleshooting is necessary.

Artifact TypeAppearancePotential Cause(s)Mitigation Strategy
Motion Artifacts Ghosting, blurring, or smearing in the images.Patient movement, breathing, cardiac pulsation.Use motion correction techniques, cardiac/respiratory gating, and ensure the patient is comfortable and immobilized.
Chemical Shift Artifact Misregistration of signals from different metabolites.The inherent difference in resonance frequencies of metabolites.This is an inherent property of MRSI. Ensure correct spectral fitting and be aware of potential spatial shifts.
Susceptibility Artifacts Signal loss or distortion, especially near air-tissue interfaces or metallic implants.Variations in the magnetic field caused by different magnetic susceptibilities of tissues.Use appropriate shimming techniques to improve magnetic field homogeneity. Be cautious when interpreting data near sinuses or metallic implants.
Stomach Signal Artifact A very bright signal originating from the stomach.High concentration of orally administered deuterated substrate in the stomach.[7]Allow sufficient time for gastric emptying before scanning. Consider intravenous administration for future studies.

Here is a troubleshooting flowchart for common DMI artifacts:

G start Artifact Observed in DMI Data q1 Is there ghosting or blurring? start->q1 a1 Motion Artifact q1->a1 Yes q2 Is there signal loss near air-tissue interfaces? q1->q2 No s1 Implement motion correction, cardiac/respiratory gating, and improve patient comfort. a1->s1 end Artifact Mitigated s1->end a2 Susceptibility Artifact q2->a2 Yes q3 Is there a bright, localized signal from the abdomen? q2->q3 No s2 Improve B0 shimming. Interpret data near sinuses with caution. a2->s2 s2->end a3 Stomach Signal Artifact (Oral Administration) q3->a3 Yes s3 Allow more time for gastric emptying. Consider IV administration for future experiments. a3->s3 s3->end

Caption: A flowchart for troubleshooting common artifacts in DMI experiments.
III. Data Analysis & Interpretation

Question 5: My quantification of metabolite concentrations seems inaccurate. What are the common pitfalls in data analysis?

Answer: Accurate quantification requires careful data processing and an understanding of the underlying biology.

  • Deuterium Label Loss: During metabolic conversion, some deuterium atoms can be exchanged with protons from water, leading to an underestimation of the true metabolic flux.[13] For example, with [6,6'-2H2]-glucose, the label loss in lactate, glutamate, and glutamine in the rat brain has been quantified.[14] It is crucial to account for these known label loss factors in kinetic models.[1]

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can slightly slow down enzymatic reactions compared to hydrogen.[15] While the KIE for glucose and acetate metabolism has been found to be relatively small (4-6%), it can influence metabolic rates and should be considered in precise quantitative studies.[14][16]

  • Spectral Fitting Errors: Overlapping peaks (e.g., glucose and glycogen in the liver) or low SNR can lead to inaccurate spectral fitting.[6] Using advanced processing toolboxes and ensuring high-quality data are essential.[9]

The metabolic pathway of deuterated glucose and points of label loss are illustrated below:

G glucose [6,6'-2H2]-Glucose pyruvate [3,3'-2H]-Pyruvate glucose->pyruvate Glycolysis lactate [3,3'-2H]-Lactate pyruvate->lactate acetylcoa [3'-2H]-Acetyl-CoA pyruvate->acetylcoa water H2O/HDO Pool pyruvate->water tca TCA Cycle acetylcoa->tca glx [4,4'-2H]-Glutamate/ Glutamine (Glx) tca->glx tca->water water->pyruvate water->tca loss1 Label Loss (Exchange) loss2 Label Loss (Exchange)

Caption: Metabolic fate of [6,6'-2H2]-glucose, highlighting points of potential label loss.

Question 6: How repeatable are DMI measurements?

Answer: The repeatability of DMI is crucial for longitudinal studies and for assessing treatment response. Recent studies have shown that DMI is feasible and repeatable on clinical 3T systems.[17][18]

MetaboliteWithin-Subject CoVBetween-Subject CoVOptimal Timepoint
Glutamine + Glutamate (Glx) ~10%~20%120 min post-ingestion
Lactate ~10%~20%120 min post-ingestion
Glucose ~10%~20%120 min post-ingestion
Data from a repeatability study in healthy volunteers at 3T.[19][20]

These coefficients of variation (CoV) are on par with those of FDG-PET, suggesting that DMI is a robust tool for clinical research.[19][20]

IV. Biological & Physiological Considerations

Question 7: Can the deuterium isotope have biological effects on the system I am studying?

Answer: While deuterium is a stable, non-radioactive isotope, high concentrations of deuterated water (D₂O) can have biological effects, including slowing down metabolic reactions and inhibiting cell division.[21][22] However, the doses of deuterated substrates used in DMI studies (e.g., 0.75 g/kg of deuterated glucose) are well below the levels known to cause adverse effects.[2] The primary consideration in DMI is the kinetic isotope effect on metabolic rates, which, as mentioned, is generally small but measurable.[15][23][24][25]

Key Experimental Protocols & Parameters

For successful DMI experiments, careful planning and execution of the protocol are essential. Below are tables summarizing typical acquisition parameters.

Table 1: Example Human Brain DMI Protocol at 3T [5][9]

ParameterValue
Scanner 3T MRI System
Substrate 60-75 g of [6,6'-2H2]-glucose
Administration Oral
Uptake Time 45-120 minutes
RF Coil 2H Birdcage or Volume Head Coil
Sequence 3D Magnetic Resonance Spectroscopic Imaging (MRSI)
Repetition Time (TR) 120-283 ms
Flip Angle 90°
Field-of-View (FOV) 32 cm isotropic
Matrix Size 10 x 10 x 10
Nominal Voxel Size 3.2 cm isotropic
Total Scan Time ~20-40 minutes

Table 2: NMR Relaxation Parameters of Deuterated Metabolites [10]

MetaboliteT1 at 4T (ms)T2 at 4T (ms)T1 at 11.7T (ms)T2 at 11.7T (ms)
Water (HDO) 338 ± 1079 ± 6473 ± 1443 ± 2
Glucose 61 ± 226 ± 287 ± 311 ± 1
Glutamate (C4) 113 ± 422 ± 2149 ± 710 ± 1
Lactate 223 ± 1147 ± 4334 ± 1924 ± 2

These parameters are crucial for optimizing pulse sequence timings to maximize SNR. The short T1 values allow for rapid signal averaging.

References

Technical Support Center: TRIA-662-d3 Isotopic Interference Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using TRIA-662-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of TRIA-662 and this compound analysis?

A1: Isotopic interference, often termed "crosstalk," occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by contributions from the natural isotopes of the unlabeled analyte (TRIA-662).[1] Every element has a small percentage of naturally occurring heavier isotopes. For organic molecules, the most significant contribution comes from Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[2]

Given that the mass difference between TRIA-662 and this compound is only 3 Daltons, the M+3 isotope peak of the much more abundant TRIA-662 can co-elute and overlap with the primary signal of this compound, leading to inaccuracies in quantification, especially at high concentrations of the analyte.

Q2: How can I identify if isotopic interference is affecting my results?

A2: A primary indicator of isotopic interference is a non-linear calibration curve, particularly at the higher concentration points. This occurs because as the concentration of TRIA-662 increases, the contribution of its M+3 isotope peak to the this compound signal becomes more significant, artificially inflating the internal standard's response.

To confirm this, you can perform a simple diagnostic test: inject a high-concentration solution of unlabeled TRIA-662 (without any this compound) and monitor the mass-to-charge ratio (m/z) channel of this compound. The presence of a detectable peak at the retention time of TRIA-662 indicates that isotopic interference is occurring.

Q3: What is the molecular formula of TRIA-662 and how does it influence isotopic interference?

A3: The molecular formula for TRIA-662 (1-Methylnicotinamide chloride) is C₇H₉ClN₂O.[2][3] The presence of seven carbon atoms means there is a statistically significant probability of incorporating one or more ¹³C atoms, as well as other naturally occurring heavy isotopes of hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O). These contribute to the M+1, M+2, and M+3 isotopic peaks of TRIA-662, with the M+3 peak directly interfering with the this compound signal.

Troubleshooting Guide

Problem: My calibration curve for TRIA-662 is non-linear at high concentrations, showing a negative deviation.

Solution: This is a classic symptom of isotopic interference. Follow the steps below to correct for this phenomenon.

Step 1: Theoretical Calculation of Isotopic Contribution

Before proceeding with experimental correction, it is useful to estimate the theoretical contribution of TRIA-662's natural isotopes to the this compound signal. This requires knowing the natural abundance of the stable isotopes of each element in the molecule.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Nitrogen¹⁴N99.634
¹⁵N0.366
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Chlorine³⁵Cl75.77
³⁷Cl24.23

Note: These values may vary slightly depending on the source.

The probability of the M+3 peak for TRIA-662 (C₇H₉ClN₂O) can be estimated by considering the combinations of isotopes that would result in a mass increase of approximately 3. This is a complex calculation, but a simplified approximation can be made by considering the most likely contributors (e.g., three ¹³C atoms, one ¹³C and one ¹⁸O, etc.). Specialized software is often used for precise calculations.

Step 2: Experimental Determination of the Isotopic Interference Factor

The most accurate way to correct for isotopic interference is to determine the contribution empirically.

Experimental Protocol:

  • Prepare a High-Concentration TRIA-662 Standard: Prepare a solution of unlabeled TRIA-662 at a concentration corresponding to the upper limit of quantitation (ULOQ) of your assay. This solution should not contain any this compound.

  • LC-MS/MS Analysis: Inject this high-concentration TRIA-662 standard into your LC-MS/MS system.

  • Data Acquisition: Monitor the MRM (Multiple Reaction Monitoring) transitions for both TRIA-662 and this compound.

  • Measure Peak Areas: Integrate the peak area for the TRIA-662 signal (let's call this Area_Analyte_High) and the peak area observed in the this compound channel (Area_IS_Interference).

  • Calculate the Interference Factor (IF): The interference factor is the ratio of the interfering signal to the analyte signal.

    IF = Area_IS_Interference / Area_Analyte_High

This factor represents the fraction of the TRIA-662 signal that "leaks" into the this compound channel.

Step 3: Mathematical Correction of Experimental Data

Once the interference factor (IF) has been determined, you can apply a correction to your experimental data. For each sample, the true signal of the internal standard (Area_IS_Corrected) can be calculated as follows:

Area_IS_Corrected = Area_IS_Measured - (Area_Analyte_Measured * IF)

Where:

  • Area_IS_Measured is the measured peak area for this compound in your sample.

  • Area_Analyte_Measured is the measured peak area for TRIA-662 in your sample.

  • IF is the empirically determined interference factor.

The corrected internal standard area can then be used to calculate the analyte-to-internal standard peak area ratio for your calibration curve and unknown samples.

Visualizing the Correction Workflow

The following diagram illustrates the process of identifying and correcting for isotopic interference.

Isotopic_Interference_Correction cluster_problem Problem Identification cluster_correction Correction Protocol Nonlinear_Curve Non-linear calibration curve at high concentrations Inject_High_Analyte Inject high concentration of unlabeled TRIA-662 Nonlinear_Curve->Inject_High_Analyte Observe_IS_Channel Monitor this compound channel Inject_High_Analyte->Observe_IS_Channel Interference_Confirmed Signal detected? Interference Confirmed Observe_IS_Channel->Interference_Confirmed Measure_Areas Measure peak areas of TRIA-662 and interfering signal Interference_Confirmed->Measure_Areas Yes Calculate_IF Calculate Interference Factor (IF) Measure_Areas->Calculate_IF Correction_Equation Apply Correction Equation: Area_IS_Corrected = Area_IS_Measured - (Area_Analyte_Measured * IF) Calculate_IF->Correction_Equation Apply_To_Data Use Corrected IS Area for Quantification Correction_Equation->Apply_To_Data

Caption: Workflow for identifying and correcting isotopic interference.

This systematic approach will help ensure the accuracy and reliability of your quantitative data when using this compound as an internal standard.

References

Improving the resolution of TRIA-662-d3 in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of TRIA-662-d3. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their NMR experiments and achieve the highest possible resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high resolution in my NMR spectrum of this compound?

A1: The most crucial step for obtaining a high-resolution NMR spectrum is optimizing the homogeneity of the static magnetic field through a process called "shimming".[1][2] Even with a perfectly prepared sample, an improperly shimmed magnet will result in broad, asymmetric peaks, obscuring fine details like coupling patterns.[3] Shimming corrects for minor inhomogeneities in the magnetic field caused by the probe, the sample tube, and the sample itself.[4]

Q2: My peaks for this compound appear broad. What are the common causes and solutions?

A2: Peak broadening can stem from several factors.[5] The primary cause is often poor magnetic field homogeneity, which can be resolved by careful shimming.[5] Other potential causes include using low-quality NMR tubes with uneven walls, sample concentration being too high leading to viscosity or exchange effects, or the presence of solid particles in the solution.[6] Ensure your sample is fully dissolved and filtered if necessary.[7]

Q3: How does sample concentration affect the resolution of this compound?

A3: The concentration of your sample is a balance between signal-to-noise and resolution. While a higher concentration improves the signal intensity, excessively high concentrations can lead to peak broadening due to increased viscosity or intermolecular interactions.[5][8] For small molecules like this compound, a concentration of 5-25 mg in about 0.6 mL of deuterated solvent is a typical starting point for ¹H NMR.[6]

Q4: Can the choice of deuterated solvent impact the spectral resolution?

A4: Yes, the solvent choice can influence the spectrum. Different solvents can alter the chemical shifts of your compound's signals, potentially resolving overlapping peaks.[5] If you are experiencing peak overlap in a common solvent like CDCl₃, acquiring a spectrum in a solvent with different properties, such as benzene-d₆ or acetone-d₆, may improve peak separation.[5] Additionally, ensure the solvent is free of water and other impurities, as these can introduce unwanted signals.[8][9]

Q5: What are ¹³C satellites and how can they be removed to improve resolution?

A5: ¹³C satellites are small peaks that appear symmetrically around a main ¹H peak. They arise from the coupling between a proton and an adjacent ¹³C nucleus. While they contain valuable structural information, they can also overlap with and obscure other small signals from impurities or byproducts.[10] These satellites can be removed using a technique called heteronuclear decoupling, which involves applying a series of radio frequency pulses at the ¹³C frequency during the acquisition of the ¹H signal.[10] This collapses the satellite peaks into the main peak, improving both resolution and sensitivity.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetric Lines

This is a classic symptom of misadjusted shims. The shape of the peak can help diagnose which shims need adjustment.

  • Symmetrically broadened lines: This often points to misadjusted odd-powered Z shims (like Z3).[8]

  • Asymmetrically broadened lines (with a "hump"): This is characteristic of an even-powered Z shim (like Z2) being off.[4][11] The asymmetry occurs because the field increases as you move away from the sample's center, creating more signal components at higher fields.[8]

  • Spinning sidebands: If you are spinning the sample, the appearance of sidebands at frequencies corresponding to the spin rate indicates that transverse shims (X, Y) are misadjusted.[8]

Troubleshooting Workflow for Poor Shimming

G cluster_workflow Troubleshooting Poor Resolution Start Observe Poor Resolution (Broad/Asymmetric Peaks) CheckShims Is the magnet properly shimmed? Start->CheckShims Shim Perform Manual or Automated Shimming CheckShims->Shim No CheckSample Is the sample prepared correctly? CheckShims->CheckSample Yes Reacquire Re-acquire Spectrum Shim->Reacquire Reacquire->CheckShims Still Poor GoodRes Resolution is Good Reacquire->GoodRes Resolution OK BadRes Resolution Still Poor Reacquire->BadRes Still Poor PrepSample Re-prepare Sample: - Check concentration - Filter if needed - Use high-quality tube CheckSample->PrepSample No CheckParams Are acquisition parameters optimal? CheckSample->CheckParams Yes PrepSample->Reacquire AdjustParams Adjust Parameters: - Increase acquisition time (at) - Increase number of scans (ns) CheckParams->AdjustParams No CheckParams->GoodRes Yes AdjustParams->Reacquire Consult Consult Instrument Manager BadRes->Consult

Caption: A logical workflow for diagnosing and resolving common issues that lead to poor NMR spectral resolution.

Issue 2: Overlapping Signals Obscuring Analysis

Peak overlap is a common challenge, especially in complex molecules or mixtures.[12][13]

  • Solution 1: Change Solvent: As mentioned in the FAQs, acquiring the spectrum in a different deuterated solvent can alter chemical shifts and resolve overlaps.[5]

  • Solution 2: Increase Magnetic Field Strength: Higher field magnets provide better signal dispersion, which is a direct factor in improving spectral resolution.[14] If available, running the sample on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) is a straightforward way to reduce peak overlap.

  • Solution 3: Use Advanced Pulse Sequences:

    • 2D NMR: Experiments like COSY and HSQC can help resolve overlapping proton signals by spreading them into a second dimension.

    • Chemical Shift Upscaling: This is a processing method where chemical shifts are mathematically scaled by a given factor while scalar couplings remain unchanged, thereby improving signal dispersion.[14]

  • Solution 4: Adjust Acquisition Parameters: Poor digital resolution can make peaks appear broader and less defined. Ensure your acquisition time is sufficient (e.g., at least 2-4 seconds for ¹H NMR) to properly define the peaks.[11]

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation for this compound

Meticulous sample preparation is fundamental to achieving high-quality NMR data.[15]

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound using an analytical balance.[6]

  • Select Solvent: Choose a high-purity deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆.[6]

  • Dissolve the Sample: Add approximately 0.6 mL of the chosen deuterated solvent to a clean vial containing the sample.[6] Gently vortex or sonicate the mixture to ensure the compound is completely dissolved.[6]

  • Filter the Solution: To remove any particulate matter that could distort the magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube.[7] Do not use cotton wool, as solvents can leach impurities from it.[7]

  • Check Sample Depth: Ensure the final sample height in the 5 mm NMR tube is between 4.0 and 5.0 cm.[6] Consistent sample height minimizes the amount of re-shimming required between samples.[8]

  • Clean and Label: Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any fingerprints or dust.[6] Securely cap the tube and label it clearly.

Experimental Workflow for NMR Data Acquisition

G cluster_workflow NMR Experimental Workflow A 1. Sample Preparation (Weigh, Dissolve, Filter) B 2. Insert Sample into Magnet A->B C 3. Lock (Stabilize Field on Deuterium Signal) B->C D 4. Shim (Homogenize Magnetic Field) C->D E 5. Tune & Match Probe D->E F 6. Set Acquisition Parameters (Pulse Program, Scans, etc.) E->F G 7. Acquire Data (FID) F->G H 8. Process Data (Fourier Transform, Phase, Baseline) G->H I 9. Analyze Spectrum H->I

Caption: Standard workflow from sample preparation to final spectrum analysis for a typical NMR experiment.

Protocol 2: Basic Manual Shimming Procedure

While automated shimming is often effective, manual shimming can sometimes provide superior results, especially for challenging samples.[2][16] This protocol assumes you are familiar with your spectrometer's software.

  • Load a Standard Shim File: Begin by loading a good, recent shim file for the probe you are using.

  • Optimize Z1 and Z2: These are the low-order axial shims and have the largest effect. Adjust Z1 to maximize the lock level. Then, adjust Z2 to further maximize the lock level. Iterate between Z1 and Z2 a few times until no further improvement is seen.

  • Optimize Higher-Order Z Shims (Z3, Z4): After optimizing the lower-order shims, proceed to Z3 and then Z4.[11] Adjust Z3 for the highest lock level, then adjust Z4. It is often necessary to iterate between Z2 and Z4, and Z1 and Z3, as these pairs can interact.[11]

  • Spin the Sample (for Transverse Shims): If your experiment allows for it, spin the sample at 20 Hz. This helps in diagnosing and correcting the transverse (X, Y) shims.

  • Optimize X and Y Shims: Adjust low-order shims like X, Y, XZ, and YZ to minimize spinning sidebands that appear on either side of a strong peak.

  • Iterate and Refine: Shimming is an iterative process. After adjusting the transverse shims, it is often necessary to go back and re-optimize the Z shims. Work from low-order to high-order shims and repeat the process until the lock level is maximized and stable.[4]

Quantitative Data Summary

Table 1: Common Deuterated Solvents for NMR

This table summarizes common solvents used in NMR, which can be selected to optimize the solubility of this compound and resolve peak overlap.

Solvent NameFormulaCommon UseResidual ¹H Peak (ppm)
Chloroform-dCDCl₃General purpose, non-polar compounds~7.26
Acetone-d₆(CD₃)₂COPolar aprotic compounds~2.05
Dimethyl sulfoxide-d₆(CD₃)₂SOHigh polarity, good for poorly soluble compounds~2.50
Benzene-d₆C₆D₆Aromatic compounds, can induce significant chemical shifts~7.16
Water-d₂ (D₂O)D₂OWater-soluble, biological samples~4.79
Methanol-d₄CD₃ODPolar protic compounds~3.31 (OH ~4.87)

Note: Residual peak positions can vary slightly depending on temperature, concentration, and other sample components.

References

Technical Support Center: Synthesis of Deuterated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of deuterated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing deuterated organic compounds?

A1: The synthesis of deuterated organic compounds presents several key challenges:

  • Achieving high levels of deuterium incorporation: It can be difficult to replace all desired hydrogen atoms with deuterium, leading to mixtures of isotopologues.[1][2][3][4]

  • Site-selectivity: Directing deuterium to a specific position within a molecule without affecting other sites can be challenging.[2]

  • Isotopic scrambling: Deuterium atoms may migrate to unintended positions during the reaction, leading to a loss of isotopic purity at the target site.

  • H/D back-exchange: The newly introduced deuterium can sometimes exchange back to hydrogen, especially from labile sites like hydroxyl (-OH) or amine (-NH) groups, during workup or purification.[5]

  • Cost and availability of deuterated reagents: Many deuterated starting materials and reagents are expensive, which can be a significant factor in large-scale synthesis.[6][7]

  • Analytical characterization: Accurately determining the precise location and percentage of deuterium incorporation requires specialized analytical techniques.[8]

Q2: What is the kinetic isotope effect (KIE) and why is it important in deuterated compounds?

A2: The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8][9] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond.[8][10] This effect is particularly significant in drug development, as it can slow down the metabolic breakdown of a drug by enzymes like cytochrome P450, potentially leading to an improved pharmacokinetic profile, longer half-life, and reduced toxic metabolite formation.[6][8][9][10]

Q3: How can I determine the percentage of deuterium incorporation in my compound?

A3: Several analytical techniques can be used to quantify deuterium incorporation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the intensity of a proton signal at a specific position indicates deuterium incorporation. Quantification can be achieved by comparing the integral of the signal to a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.[10]

    • ²H NMR (Deuterium NMR): This technique directly detects deuterium nuclei, providing unambiguous confirmation of deuteration and its location.[10][11]

    • ¹³C NMR: The presence of a neighboring deuterium atom can cause a slight upfield shift in the ¹³C signal, which can also be used for analysis.[10]

  • Mass Spectrometry (MS): Each incorporated deuterium atom increases the molecular weight of the compound by approximately one mass unit. High-resolution mass spectrometry (HR-MS) is often used to resolve the isotopic peaks and determine the distribution of different isotopologues (M, M+1, M+2, etc.).[10]

Troubleshooting Guides

Problem 1: Low Deuterium Incorporation

Symptoms:

  • ¹H NMR shows a significant remaining signal for the proton at the target position.

  • Mass spectrometry indicates a low abundance of the desired deuterated molecular ion peak.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting material or solvent.- For catalytic H/D exchange, consider pre-activating the catalyst (e.g., Pd/C) with D₂ gas.[10]
Insufficient Deuterium Source - Use a larger excess of the deuterated reagent (e.g., D₂O, NaBD₄, LiAlD₄).- For reactions using D₂ gas, ensure the reaction vessel is properly sealed and under a positive pressure of D₂.
Reversible H/D Exchange - Increase the reaction time or temperature to drive the equilibrium towards the deuterated product.- Remove the protic solvent by-product (e.g., H₂O) as it forms, if possible.
Steric Hindrance - The target C-H bond may be sterically inaccessible. Consider a different deuteration strategy that approaches the site from a different angle or uses a smaller catalytic species.
Incorrect Reaction Conditions - Optimize the reaction temperature, pressure, and solvent. Some reactions require elevated temperatures to achieve high incorporation.[11]
Problem 2: Isotopic Scrambling or Deuteration at Undesired Positions

Symptoms:

  • ¹H NMR shows a reduction in signal intensity at positions other than the target site.

  • ²H NMR shows signals at unexpected chemical shifts.

  • Mass spectrometry may show a higher than expected level of deuterium incorporation, but at random positions.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Overly Harsh Reaction Conditions - Reduce the reaction temperature or use a milder catalyst. Harsh conditions can lead to non-selective C-H activation.
Presence of Acidic or Basic Impurities - Purify starting materials and solvents to remove any traces of acid or base that could catalyze non-specific H/D exchange.
Inappropriate Catalyst - The chosen catalyst may not be selective enough for the target position. Screen different catalysts (e.g., different transition metals or ligands) to find one with better regioselectivity.
Unstable Intermediate - The reaction may proceed through an intermediate that allows for deuterium migration. Consider a different synthetic route that avoids such intermediates.
Problem 3: H/D Back-Exchange During Workup or Purification

Symptoms:

  • Good deuterium incorporation is observed in the crude reaction mixture, but the final purified product shows lower deuteration levels.

  • This is particularly common for deuterium atoms on heteroatoms (O-D, N-D) or acidic carbon positions.[5]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Use of Protic Solvents - During workup and purification (e.g., chromatography), use deuterated protic solvents (e.g., D₂O, MeOD) or aprotic solvents to prevent exchange.
Exposure to Acidic or Basic Conditions - Neutralize the reaction mixture carefully before workup.[12]- Use a neutral buffer system during extraction and chromatography.- Avoid strongly acidic or basic conditions during purification.
Silica Gel Chromatography - The acidic surface of silica gel can promote back-exchange. Consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like alumina.

Experimental Protocols & Workflows

Method 1: Catalytic Hydrogen-Deuterium (H/D) Exchange

This method involves the direct replacement of a C-H bond with a C-D bond using a deuterium source, often catalyzed by a transition metal.[10]

Typical Reaction Conditions:

ParameterValue
Substrate Organic molecule with activatable C-H bonds
Deuterium Source D₂O, D₂ gas, deuterated solvents
Catalyst Pd/C, PtO₂, Ru, Ir complexes[9][11]
Solvent D₂O, THF, Dioxane
Temperature Room temperature to 150°C
Pressure Atmospheric to high pressure (for D₂ gas)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Deuteration cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Substrate in Anhydrous Solvent add_catalyst Add Transition Metal Catalyst start->add_catalyst inert_atm Establish Inert Atmosphere (Ar/N₂) add_catalyst->inert_atm add_d_source Introduce Deuterium Source (e.g., D₂O, D₂ gas) inert_atm->add_d_source heat_stir Heat and Stir for Required Time add_d_source->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Quench Reaction (e.g., with D₂O) cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify analyze Analyze Deuterium Incorporation (NMR, MS) purify->analyze

Caption: Workflow for Catalytic H/D Exchange.

Method 2: Reductive Deuteration

This method introduces deuterium by reducing a functional group, such as an alkene, alkyne, or carbonyl group, with a deuterated reducing agent.[13]

Common Reducing Agents and Functional Groups:

Functional GroupDeuterated ReagentProduct
Alkene/AlkyneD₂ gas with Pd/C or PtO₂Deuterated Alkane
Carbonyl (Ketone/Aldehyde)NaBD₄, LiAlD₄Deuterated Alcohol
Ester/Carboxylic AcidLiAlD₄Deuterated Alcohol

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Substrate in Anhydrous Aprotic Solvent cool_reac Cool Reaction Mixture (e.g., 0°C) start->cool_reac add_reagent Slowly Add Deuterated Reducing Agent (e.g., LiAlD₄, NaBD₄) cool_reac->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor quench Carefully Quench Excess Reagent with D₂O monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_conc Dry and Concentrate Organic Layer extract->dry_conc purify Purify Product dry_conc->purify analyze Analyze Deuterium Incorporation (NMR, MS) purify->analyze

Caption: Workflow for Reductive Deuteration.

Logical Relationship: Troubleshooting Low Deuterium Incorporation

This diagram illustrates the decision-making process when troubleshooting low deuterium incorporation.

G start Problem: Low Deuterium Incorporation check_reagents Are Deuterated Reagent and Catalyst Fresh/Active? start->check_reagents check_conditions Are Reaction Conditions (Time, Temp) Optimal? check_reagents->check_conditions Yes replace_reagents Replace Reagents and Rerun check_reagents->replace_reagents No check_stoichiometry Is There an Excess of Deuterium Source? check_conditions->check_stoichiometry Yes optimize_conditions Increase Time/Temp and Rerun check_conditions->optimize_conditions No check_back_exchange Is H/D Back-Exchange Occurring During Workup? check_stoichiometry->check_back_exchange Yes increase_reagent Increase Amount of Deuterium Source and Rerun check_stoichiometry->increase_reagent No reassess_method Consider Alternative Deuteration Method check_back_exchange->reassess_method No modify_workup Use Deuterated Solvents or Aprotic Conditions for Workup/Purification check_back_exchange->modify_workup Yes

Caption: Troubleshooting Logic for Low Deuteration.

References

Minimizing background noise in TRIA-662-d3 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing background noise and ensuring data accuracy in tracer studies utilizing TRIA-662-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is the deuterium-labeled version of TRIA-662, also known as 1-Methylnicotinamide (1-MNA) chloride. 1-MNA is an endogenous metabolite of nicotinamide (a form of vitamin B3) that exhibits antithrombotic and anti-inflammatory properties. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an excellent tracer for in vivo and in vitro studies, allowing researchers to track the metabolism, distribution, and pharmacokinetics of 1-MNA without using radioactive materials. It is commonly used in metabolic research, drug development, and studies investigating inflammatory and cardiovascular diseases.

Q2: What are the primary sources of background noise when using this compound?

A2: In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the primary analytical technique for detecting stable isotope tracers like this compound, background noise can originate from several sources:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine, cell lysates) can interfere with the ionization of the tracer and its internal standard, leading to signal suppression or enhancement.

  • Instrumental Noise: The mass spectrometer itself can be a source of background noise, which can arise from electronic noise, contamination within the ion source or mass analyzer, or solvent cluster ions.

  • Contamination: Introduction of contaminants during sample collection, preparation, or analysis can lead to interfering peaks in the mass spectrum. This can come from solvents, glassware, or cross-contamination between samples.

  • Isotopic Impurity: The this compound tracer itself may contain a small percentage of the unlabeled (d0) compound, which can contribute to the background signal at the mass-to-charge ratio of the analyte.

Q3: How can I minimize non-specific binding of the tracer?

A3: While non-specific binding is a more significant concern in radioligand binding assays, in the context of LC-MS/MS tracer studies, minimizing non-specific interactions during sample preparation is still important for accurate quantification. This can be achieved by:

  • Optimizing Sample Preparation: Use validated protein precipitation or solid-phase extraction (SPE) methods to efficiently remove interfering matrix components.

  • Using Blocking Agents: In cell-based assays, pre-treating cells with a blocking buffer containing bovine serum albumin (BSA) or other proteins can help reduce non-specific binding of the tracer to cell surfaces or plasticware.

  • Thorough Washing Steps: In cell-based assays, ensure adequate washing of the cells after incubation with the tracer to remove any unbound or loosely bound tracer molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound tracer studies.

Problem Potential Cause Recommended Solution
High Background Noise in LC-MS/MS Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Consider filtering mobile phases.[1]
Contaminated LC system or mass spectrometer.Regularly clean the ion source. Flush the LC system with appropriate cleaning solutions. Run blank injections to identify the source of contamination.[2][3]
Matrix effects from the biological sample.Optimize the sample preparation method to improve the removal of interfering substances. Consider using a different ionization technique (e.g., APCI instead of ESI).
Poor Signal-to-Noise Ratio Suboptimal mass spectrometer settings.Tune the mass spectrometer for the specific mass transitions of this compound and its internal standard. Optimize parameters such as collision energy and declustering potential.
Inefficient ionization.Adjust the mobile phase composition to improve ionization efficiency (e.g., by adding formic acid or ammonium formate).
Low tracer concentration.While higher concentrations can increase signal, they may also increase background. Determine the optimal tracer concentration that provides a robust signal without saturating the detector or causing excessive background.
Inconsistent or Irreproducible Results Inconsistent sample preparation.Ensure all samples are processed identically. Use an automated liquid handler for improved precision if available.
Instability of the tracer or analyte.Store stock solutions and samples at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of this compound in plasma samples. Optimization will be required for specific instruments and experimental conditions.

1. Materials and Reagents:

  • This compound (Tracer)

  • 1-Methylnicotinamide (Unlabeled standard for calibration curve)

  • Stable isotope-labeled internal standard (IS), e.g., 1-Methylnicotinamide-d4

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an ion-pairing agent.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Develop a gradient elution method to achieve good separation of the analyte from matrix components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Monitor the appropriate precursor to product ion transition (to be determined by direct infusion of the standard).

    • 1-Methylnicotinamide (for calibration): e.g., m/z 137.1 → 94.1

    • Internal Standard (e.g., 1-MNA-d4): Monitor the appropriate precursor to product ion transition.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the unlabeled 1-MNA to the internal standard against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples by calculating the peak area ratio of this compound to the internal standard.

Quantitative Data Summary

The following table summarizes typical concentration ranges and analytical parameters for 1-Methylnicotinamide (the unlabeled analogue of this compound) in biological samples. These values can serve as a reference for designing and validating your own experiments.

Parameter Plasma/Serum Urine Reference
Endogenous Concentration Range 1 - 120 ng/mL0.5 - 25 µg/mL[4][5][6]
Lower Limit of Quantification (LLOQ) in LC-MS/MS Assays 2.5 - 5 ng/mL0.5 ng/mL[7][8]
Linear Range of Quantification 2.5 - 160 ng/mL0.5 - 500 ng/mL[5][7][8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 1-Methylnicotinamide (TRIA-662)

The following diagram illustrates the key anti-inflammatory signaling pathways modulated by 1-Methylnicotinamide.

1-MNA Signaling Pathway Anti-inflammatory Signaling of 1-Methylnicotinamide (1-MNA) cluster_endothelial Endothelial Cell cluster_macrophage Macrophage MNA 1-Methylnicotinamide (TRIA-662) eNOS eNOS MNA->eNOS Activates COX2 COX-2 MNA->COX2 Activates NFkB NF-κB MNA->NFkB Inhibits ROS Reactive Oxygen Species (ROS) MNA->ROS Scavenges NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation PGI2 Prostacyclin (PGI2) PGI2->Vasodilation Platelet Platelet Aggregation PGI2->Platelet COX2->PGI2 Produces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress TRIA-662-d3_Workflow Experimental Workflow for this compound Tracer Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TracerPrep Prepare this compound and Internal Standard Working Solutions Incubation Incubate Samples with this compound TracerPrep->Incubation SamplePrep Prepare Biological Samples (e.g., Plasma, Cells) SamplePrep->Incubation Extraction Extract Analytes (Protein Precipitation or SPE) Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProc Data Processing and Quantification LCMS->DataProc

References

Validating the purity of TRIA-662-d3 for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the purity of TRIA-662-d3 (1-Methylnicotinamide-d3 chloride) for research use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the deuterium-labeled form of TRIA-662, which is 1-Methylnicotinamide chloride.[1][2][3] It is primarily used as an internal standard in quantitative analyses by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] It can also be utilized as a tracer in metabolic studies.[4]

Q2: What are the critical purity aspects to consider for this compound?

A2: Two main aspects of purity are crucial for the reliable use of this compound:

  • Chemical Purity: This refers to the percentage of the material that is this compound, free from any other chemical compounds.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the this compound molecules that are fully deuterated at the specified positions, as opposed to being partially deuterated or non-deuterated (TRIA-662).

For use as an internal standard, it is generally recommended to use a product with high chemical (>99%) and isotopic (≥98%) purity.[3]

Q3: Why is the location of the deuterium atoms important?

A3: The stability of the deuterium label is dependent on its position within the molecule. Deuterium atoms on chemically labile sites, such as those attached to heteroatoms (O, N, S) or certain activated carbon atoms, can be susceptible to exchange with hydrogen atoms from the solvent or sample matrix (H/D exchange). This can compromise the accuracy of quantitative studies. For this compound, the deuterium atoms are on the methyl group attached to the pyridine ring, which is a chemically stable position and less prone to H/D exchange under typical analytical conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the validation and use of this compound.

Issue 1: Presence of Unlabeled TRIA-662 in the this compound Standard

  • Symptoms:

    • A significant signal corresponding to the unlabeled analyte (TRIA-662) is observed when analyzing a pure solution of this compound.

    • Inaccurate quantification, particularly an overestimation of the analyte at low concentrations.

  • Possible Causes:

    • Low Isotopic Purity: The this compound standard may contain a significant amount of the non-deuterated compound as an impurity from its synthesis.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for the specified isotopic purity.

    • High-Resolution Mass Spectrometry (HRMS) Analysis: Infuse a solution of this compound directly into a high-resolution mass spectrometer to determine the relative intensities of the deuterated and non-deuterated isotopic peaks.

    • NMR Analysis: Acquire a high-resolution proton NMR (¹H NMR) spectrum. The absence or significant reduction of the signal corresponding to the methyl protons can help estimate the degree of deuteration.

    • Contact the Supplier: If the isotopic purity is below the required level for your application, contact the supplier for a new batch with higher purity.

Issue 2: Chromatographic Separation of this compound and TRIA-662

  • Symptoms:

    • This compound and the unlabeled analyte (TRIA-662) show different retention times in the HPLC chromatogram. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

  • Possible Causes:

    • Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and interaction with the stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Modify the Chromatographic Method:

      • Gradient: Use a shallower gradient to increase the peak widths and promote better co-elution.

      • Mobile Phase: Make small adjustments to the organic and/or aqueous components of the mobile phase to alter the selectivity.

    • Consider a Different Column: Experiment with a different stationary phase chemistry that may minimize the isotope effect.

Issue 3: H/D Exchange (Deuterium Loss)

  • Symptoms:

    • A decrease in the this compound signal and a corresponding increase in the TRIA-662 signal over time.

    • Inconsistent and inaccurate quantitative results.

  • Possible Causes:

    • Extreme pH: Storage or analysis of this compound in highly acidic or basic solutions can promote the exchange of deuterium for hydrogen.

    • High Temperatures: Elevated temperatures in the ion source of the mass spectrometer can sometimes induce H/D exchange.

  • Troubleshooting Steps:

    • Control pH: Maintain a neutral pH for all solutions containing this compound.

    • Optimize MS Source Conditions: If H/D exchange is suspected in the mass spectrometer, try reducing the ion source temperature.

    • Storage: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and in neutral buffers.[4]

Data Presentation

Table 1: Typical Purity Specifications for this compound for Research Use

ParameterSpecificationRecommended Analytical Method
Chemical Purity> 99%HPLC-UV, LC-MS
Isotopic Purity≥ 98%Mass Spectrometry, ¹H NMR
Deuterium Incorporation≥ 99% of specified d3Mass Spectrometry

Note: These are general recommendations. Always refer to the supplier's Certificate of Analysis for batch-specific data.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chemical purity of a this compound sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25°C

      • UV detection: 265 nm

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any potential impurities.

    • Data Analysis: Calculate the area percent of the main peak corresponding to this compound to determine the chemical purity.

Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry (MS)

  • Objective: To determine the isotopic purity of a this compound sample.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound (e.g., 1 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer.

    • MS Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the m/z of both this compound and the unlabeled TRIA-662.

    • Data Analysis:

      • Identify the monoisotopic peaks for this compound and TRIA-662.

      • Calculate the isotopic purity by comparing the peak intensity of this compound to the sum of the intensities of all related isotopic peaks.

Protocol 3: Verification of Deuteration by ¹H NMR Spectroscopy

  • Objective: To confirm the position and extent of deuteration in this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • NMR Acquisition: Acquire a ¹H NMR spectrum.

    • Data Analysis:

      • Compare the spectrum of this compound to the spectrum of the non-deuterated TRIA-662.

      • The absence or significant reduction of the proton signal for the methyl group will confirm successful deuteration at that position.

Visualizations

Purity_Validation_Workflow cluster_0 Purity Assessment cluster_1 Analytical Techniques cluster_2 Validation Outcome Chemical_Purity Chemical Purity HPLC HPLC Chemical_Purity->HPLC Analyze by Isotopic_Purity Isotopic Purity MS Mass Spectrometry Isotopic_Purity->MS Analyze by NMR NMR Spectroscopy Isotopic_Purity->NMR Analyze by Fit_for_Use Fit for Research Use HPLC->Fit_for_Use Purity > 99% Further_Purification Requires Further Purification HPLC->Further_Purification Purity < 99% MS->Fit_for_Use Isotopic Purity ≥ 98% MS->Further_Purification Isotopic Purity < 98% NMR->Fit_for_Use Confirms Deuteration TRIA_662_d3_Sample This compound Sample TRIA_662_d3_Sample->Chemical_Purity Assess TRIA_662_d3_Sample->Isotopic_Purity Assess

Caption: Workflow for the purity validation of this compound.

Troubleshooting_Logic Start Encounter Issue with this compound Check_Unlabeled Unlabeled Analyte Present? Start->Check_Unlabeled Yes Check_Separation Chromatographic Separation? Start->Check_Separation No Assess_Isotopic_Purity Assess Isotopic Purity (MS, NMR) Check_Unlabeled->Assess_Isotopic_Purity Check_HD_Exchange Signal Instability (H/D Exchange)? Check_Separation->Check_HD_Exchange No Modify_Chroma Modify Chromatography (Gradient, Column) Check_Separation->Modify_Chroma Yes Control_pH_Temp Control pH and Temperature Check_HD_Exchange->Control_pH_Temp Yes

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the handling and storage of deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of these critical reagents in your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for deuterated compounds?

The stability of deuterated compounds is influenced by environmental factors similar to their non-deuterated counterparts, including temperature, light, and humidity.[1] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.[1]

Table 1: Recommended General Storage Conditions for Deuterated Compounds

Compound TypeRecommended Storage TemperatureLight ProtectionHumidity ControlAdditional Notes
General Small Molecules (Solid) 2-8°C or -20°C for long-term storageAmber vials or opaque containersStore in a desiccator or at <40% RHAllow container to warm to room temperature before opening to prevent condensation.[2]
Deuterated Solvents (e.g., Chloroform-d) -5°C to 5°C or as recommended by the manufacturerAmber glass bottlesTightly sealed containersSome solvents may contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[2][3]
Deuterated Active Pharmaceutical Ingredients (APIs) As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C)Required if photosensitiveAs per non-deuterated analogueStability studies should be conducted according to ICH guidelines.

Q2: How can I prevent hydrogen-deuterium (H-D) exchange?

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the environment.[1] To minimize this:

  • Work in an inert atmosphere: Handling deuterated compounds under a dry, inert atmosphere like nitrogen or argon minimizes exposure to atmospheric moisture.[1]

  • Use aprotic solvents: Whenever possible, use aprotic deuterated solvents as they lack exchangeable protons.[1]

  • Control pH and temperature: H-D exchange rates are influenced by pH and temperature. For some applications, the exchange can be quenched by lowering the pH to around 2.5-3.0 and the temperature to near 0°C.[1]

  • Minimize exposure to protic sources: Avoid contact with water, alcohols, and other protic solvents unless they are part of the experimental design.[1]

Q3: My deuterated compound is hygroscopic. How should I handle it?

Hygroscopic compounds readily absorb moisture from the atmosphere, which can compromise sample integrity.[1]

  • Storage: Store hygroscopic compounds in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere.[1]

  • Handling: Weigh and prepare samples in a dry environment, such as a glove box or under a stream of dry nitrogen. Use dried glassware and syringes.[1]

Purity and Stability

Q4: How can I assess the isotopic and chemical purity of my deuterated compound?

The purity of a deuterated compound is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by quantifying residual proton signals. ²H NMR directly detects the deuterium nuclei, confirming the positions of deuteration.[2] Quantitative NMR (qNMR) can be used for precise purity determination.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the isotopic distribution and confirm the mass of the deuterated compound.[6]

  • Chromatography (GC/HPLC): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess chemical purity by separating the compound from any non-deuterated or other impurities.[3]

Q5: What factors can affect the stability of deuterated compounds?

The stability of a deuterated compound is an intrinsic property of its molecular structure but can be influenced by several external factors:[2]

  • Temperature: Higher temperatures can accelerate degradation. Refrigeration is generally recommended for long-term storage.[2] For example, deuterated chloroform decomposition is minimized when stored refrigerated in the dark.[3]

  • Light: Exposure to light, especially UV radiation, can catalyze degradation. Storing compounds in amber vials or in the dark is essential.[2]

  • Humidity: Moisture can lead to H-D exchange and degradation, particularly for hygroscopic compounds.[1]

  • pH: Acidic or basic conditions can catalyze H-D exchange, especially for deuterium atoms in labile positions.

Troubleshooting Guides

NMR Spectroscopy

Table 2: Troubleshooting Common Issues in NMR Spectroscopy with Deuterated Compounds

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in the spectrum - Contaminated NMR tube or cap- Impurities in the deuterated solvent- Residual water- Clean NMR tubes thoroughly and dry in an oven.- Use a fresh, high-purity deuterated solvent from a sealed ampoule.- Dry the sample and glassware meticulously before preparing the NMR sample.[1]
Poor resolution and broad peaks - Poor shimming- Sample inhomogeneity or precipitation- High sample concentration- Reshim the spectrometer.- Ensure the sample is fully dissolved. Filter if necessary.- Prepare a more dilute sample.
Inaccurate integrations - Insufficient relaxation delay (D1)- Overlapping peaks- Increase the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest.- Try a different deuterated solvent to improve peak separation.[7]
Disappearance of an expected peak (e.g., -OH, -NH) - H-D exchange with the deuterated solvent- This is expected for labile protons. To confirm, add a drop of D₂O to the sample; the peak should disappear or diminish.[7]
Mass Spectrometry (LC-MS)

Table 3: Troubleshooting Common Issues in LC-MS with Deuterated Compounds

ProblemPossible Cause(s)Recommended Solution(s)
Peak splitting - Column overload- Incompatible injection solvent- Column contamination or void- Reduce the injection volume or sample concentration.[8]- Dissolve the sample in the mobile phase or a weaker solvent.- Flush or replace the guard/analytical column.
Loss of deuterated internal standard signal - H-D exchange in the solvent or on the column- Ion suppression from the matrix- Ensure deuterium labels are in stable positions. Avoid acidic or basic mobile phases if labels are labile.- Optimize chromatography to separate the internal standard from interfering matrix components.[1]
Analyte and deuterated standard do not co-elute - Isotope effect on chromatography- This is a known phenomenon. Adjust the gradient or mobile phase composition to minimize the retention time difference.[9]
Inaccurate quantification - Low isotopic purity of the internal standard- Different extraction recoveries of analyte and standard- Verify the isotopic purity of the standard.[6]- Optimize the sample extraction procedure to ensure consistent recovery for both.

Experimental Protocols

Protocol 1: Quantitative Purity Assessment by ¹H-NMR (qNMR)

This protocol provides a general procedure for determining the chemical purity of a deuterated compound using an internal standard.[4][10]

1. Materials:

  • Deuterated compound (analyte)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • High-purity deuterated solvent (e.g., DMSO-d6, Chloroform-d)

2. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the deuterated compound into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of analyte to standard should be close to 1:1.

    • Add a known volume of the deuterated solvent to dissolve both the analyte and the internal standard completely.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full relaxation of all signals.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Calculation of Purity:

    • The purity of the analyte can be calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Protocol 2: Assessing Hygroscopicity

This protocol is based on the principles outlined in ASTM E104 for maintaining constant relative humidity.[11][12][13]

1. Materials:

  • Deuterated compound to be tested

  • Saturated salt solutions to create environments of known relative humidity (e.g., NaCl for ~75% RH, K₂SO₄ for ~97% RH)

  • Sealed chambers (desiccators)

  • Analytical balance

2. Procedure:

  • Prepare Humidity Chambers:

    • Place a saturated solution of a specific salt in the bottom of a sealed chamber to create a constant relative humidity environment.

  • Sample Preparation:

    • Accurately weigh a sample of the dried deuterated compound into a pre-weighed container.

  • Exposure:

    • Place the open container with the sample into the humidity chamber.

    • Store the chamber at a constant temperature.

  • Data Collection:

    • At regular time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it to determine the mass of water absorbed.

  • Analysis:

    • Calculate the percentage of water absorbed by mass at each time point and for each humidity level.

    • Plot the percentage of water absorbed versus time to determine the rate of water uptake.

    • The hygroscopicity can be classified based on the amount of water absorbed at a specific relative humidity and time.[14]

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage_conditions Store in a cool, dark, and dry place (e.g., 2-8°C, amber vial, desiccator) weighing Weigh compound in an inert atmosphere (glove box or under N2/Ar) storage_conditions->weighing glassware Use oven-dried glassware weighing->glassware solvent Use fresh, high-purity deuterated solvent glassware->solvent dissolving Dissolve sample under inert atmosphere solvent->dissolving transfer Transfer to a dry NMR tube or vial dissolving->transfer analysis_step Perform NMR, MS, or other analysis transfer->analysis_step

General workflow for handling and storing deuterated compounds.

G cluster_causes Potential Causes cluster_solutions Solutions start Unexpected peak in NMR spectrum cause1 Solvent Impurity start->cause1 cause2 Water Contamination start->cause2 cause3 Sample Degradation start->cause3 cause4 Contaminated Glassware start->cause4 solution1 Use fresh, high-purity solvent from a sealed ampoule cause1->solution1 solution2 Dry sample, solvent, and glassware thoroughly cause2->solution2 solution3 Re-prepare sample and acquire spectrum immediately cause3->solution3 solution4 Clean NMR tube and cap meticulously cause4->solution4

Troubleshooting workflow for unexpected peaks in NMR spectra.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-Methylnicotinamide Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylnicotinamide (1-MNA) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-MNA in in vitro experiments. Our aim is to help you overcome common solubility issues and ensure the successful integration of 1-MNA into your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 1-Methylnicotinamide chloride for in vitro studies?

A1: 1-Methylnicotinamide chloride is highly soluble in aqueous solutions. The recommended solvent for preparing stock solutions for in vitro experiments, including cell culture, is sterile water or phosphate-buffered saline (PBS). It is practically insoluble in common organic solvents like DMSO and ethanol.

Q2: I observed a precipitate in my cell culture medium after adding 1-MNA. What could be the cause?

A2: Precipitation of 1-MNA in cell culture medium is uncommon given its high aqueous solubility, but it can occur under certain conditions:

  • High Concentration: Exceeding the solubility limit in the specific medium, especially at lower temperatures.

  • Interaction with Media Components: Although not widely reported for 1-MNA, high concentrations of certain ions like calcium and phosphate in the medium can sometimes lead to the precipitation of small molecules.[1][2][3][4]

  • pH Shift: A significant change in the pH of the medium upon the addition of a concentrated 1-MNA stock solution could potentially affect its solubility.

  • Low Temperature: Storing the prepared medium at low temperatures (e.g., 4°C) can decrease the solubility of some components, potentially leading to precipitation.

Q3: How can I prevent my 1-MNA solution from precipitating in the cell culture medium?

A3: To prevent precipitation, we recommend the following:

  • Prepare a concentrated stock solution in sterile water or PBS. A 100 mM stock solution is a good starting point.

  • Warm the cell culture medium to 37°C before adding the 1-MNA stock solution.

  • Add the 1-MNA stock solution dropwise to the pre-warmed medium while gently swirling. This ensures rapid and even distribution.

  • Do not exceed the recommended working concentrations for your specific cell type and experimental conditions.

  • If you need to store the medium containing 1-MNA, keep it at 37°C if possible, or prepare it fresh before each experiment.

Q4: What are the recommended storage conditions for 1-MNA powder and stock solutions?

A4:

  • Powder: Store 1-Methylnicotinamide chloride powder at room temperature.

  • Stock Solutions: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately upon adding 1-MNA stock to the medium. 1. The medium is too cold. 2. The stock solution is too concentrated. 3. The stock solution was added too quickly.1. Ensure the medium is pre-warmed to 37°C. 2. Prepare a more dilute stock solution. 3. Add the stock solution dropwise while gently mixing.
A fine, crystalline precipitate appears in the culture plate after incubation. 1. The working concentration of 1-MNA is too high for the specific medium and temperature. 2. Evaporation of the medium, leading to increased solute concentration. 3. Interaction with media components over time.1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration. 2. Ensure proper humidification in the incubator to minimize evaporation. 3. Prepare fresh medium with 1-MNA for each experiment.
Cells appear stressed or show signs of toxicity. 1. The concentration of 1-MNA is too high. 2. The solvent (if not water or PBS) is causing toxicity. 3. The precipitate is physically harming the cells.1. Lower the working concentration of 1-MNA. 2. Always use sterile water or PBS to prepare the stock solution. 3. Resolve the precipitation issue using the steps above.

Quantitative Solubility Data

The solubility of 1-Methylnicotinamide chloride can vary slightly depending on the solvent and temperature. Below is a summary of available data.

Solvent Solubility Molar Concentration Reference
Water35 mg/mL202.76 mM[5]
Water15 mg/mL86.9 mM
PBS (pH 7.2)10 mg/mL57.9 mM
DMSOInsoluble-[5]
EthanolInsoluble-[5]

Note: It is recommended to empirically determine the maximum non-precipitating concentration in your specific cell culture medium under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of 1-MNA

Materials:

  • 1-Methylnicotinamide chloride powder (MW: 172.61 g/mol )

  • Sterile, nuclease-free water or PBS

  • Sterile conical tubes

  • 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weigh out 17.26 mg of 1-Methylnicotinamide chloride powder.

  • Dissolve the powder in 1 mL of sterile, nuclease-free water or PBS in a sterile conical tube to achieve a 100 mM stock solution.

  • Gently vortex until the powder is completely dissolved.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[6]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 1-MNA

Materials:

  • Confluent culture of HUVECs in a T-75 flask

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Sterile 100 mM 1-MNA stock solution (prepared as in Protocol 1)

  • Sterile PBS

  • Trypsin-EDTA solution

  • 6-well or 24-well cell culture plates

Procedure:

  • Pre-warm the Endothelial Cell Growth Medium to 37°C.

  • Aspirate the old medium from the confluent HUVEC flask.

  • Wash the cells once with sterile PBS.

  • Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Neutralize the trypsin with 4 mL of fresh, pre-warmed medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed the HUVECs into 6-well or 24-well plates at a density of 5 x 104 cells/cm2 and allow them to adhere overnight.

  • The next day, prepare the desired working concentrations of 1-MNA by diluting the 100 mM stock solution into fresh, pre-warmed medium. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.

  • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of 1-MNA.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream assays.

Signaling Pathways and Experimental Workflows

1-MNA Anti-Thrombotic and Anti-Inflammatory Signaling Pathway

1-Methylnicotinamide chloride exerts its anti-thrombotic and anti-inflammatory effects primarily through the upregulation of prostacyclin (PGI2) and nitric oxide (NO) in endothelial cells.[7][8][9][10]

G cluster_0 Endothelial Cell MNA 1-Methylnicotinamide (1-MNA) EndothelialCell Endothelial Cell COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Upregulates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Activates PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 AntiThrombotic Anti-Thrombotic Effects (Inhibition of Platelet Aggregation) PGI2->AntiThrombotic AntiInflammatory Anti-Inflammatory Effects PGI2->AntiInflammatory NO Nitric Oxide (NO) eNOS->NO NO->AntiThrombotic NO->AntiInflammatory

Caption: Signaling pathway of 1-MNA in endothelial cells.

Experimental Workflow for Assessing 1-MNA Solubility in Cell Culture

This workflow outlines the steps to determine the optimal working concentration of 1-MNA and troubleshoot precipitation issues.

G start Start prep_stock Prepare 100 mM 1-MNA stock in sterile water/PBS start->prep_stock serial_dilute Prepare serial dilutions of 1-MNA in pre-warmed cell culture medium prep_stock->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Observe for precipitation (visual inspection, microscope) incubate->observe precipitate Precipitation observed? observe->precipitate no_precipitate No precipitation precipitate->no_precipitate No troubleshoot Troubleshoot: - Lower concentration - Check medium temperature - Prepare fresh solution precipitate->troubleshoot Yes determine_max Determine maximum soluble concentration no_precipitate->determine_max proceed Proceed with in vitro experiments at or below this concentration determine_max->proceed troubleshoot->serial_dilute

Caption: Workflow for 1-MNA solubility testing.

References

Validation & Comparative

A Comparative Guide to Deuterated 1-Methylnicotinamide (TRIA-662-d3) and 1-Methylnicotinamide (1-MNA) in In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the deuterated 1-methylnicotinamide (1-MNA) analog, referred to herein as TRIA-662-d3, and its non-deuterated counterpart, 1-MNA. The comparison is based on established principles of drug deuteration and the known in vivo activities of 1-MNA, offering a prospective analysis for researchers, scientists, and drug development professionals.

Introduction to Deuteration in Drug Development

Deuteration, the substitution of hydrogen atoms with their stable heavy isotope deuterium, is a strategy employed to enhance the pharmacokinetic properties of drug candidates.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down metabolic processes.[2][3] This modification can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety and efficacy profile with reduced dosing frequency.[][5][6]

1-Methylnicotinamide (1-MNA): A Biologically Active Metabolite

1-Methylnicotinamide is a primary metabolite of nicotinamide (Vitamin B3) formed in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT).[7][8] In vivo studies have demonstrated that 1-MNA possesses a range of biological activities, including anti-inflammatory, anti-thrombotic, and vasoprotective effects.[9][10] It has been shown to improve endothelial function and has protective effects in cardiovascular models.[9][10]

Expected In Vivo Profile: this compound vs. 1-MNA

While direct comparative in vivo data for this compound is not yet publicly available, we can extrapolate the expected advantages based on the principles of deuteration applied to the known metabolic pathways of 1-MNA. The primary site of metabolism for 1-MNA involves oxidation. Slowing this process through deuteration is anticipated to enhance its pharmacokinetic profile.

Data Presentation: Predicted Pharmacokinetic and Pharmacodynamic Comparison
Parameter1-Methylnicotinamide (1-MNA)This compound (Deuterated 1-MNA) - PredictedRationale for Prediction
Pharmacokinetics
Metabolic RateStandardReducedDeuteration at metabolically active sites is expected to slow enzymatic breakdown due to the kinetic isotope effect.[2][5][11]
Half-life (t½)ShorterLongerA reduced metabolic rate typically leads to a longer circulation time in the body.[1][6]
Area Under the Curve (AUC)StandardIncreasedSlower clearance results in greater overall drug exposure over time.[5][6]
Maximum Concentration (Cmax)StandardPotentially IncreasedSlower metabolism can lead to higher peak plasma concentrations.[5][6]
Dosing FrequencyStandardPotentially ReducedA longer half-life and sustained exposure may allow for less frequent administration to maintain therapeutic levels.[1]
Pharmacodynamics
Target EngagementStandardPotentially more sustainedIncreased exposure could lead to more prolonged interaction with biological targets.
EfficacyEstablishedPotentially ImprovedEnhanced and sustained plasma concentrations may lead to a more pronounced therapeutic effect at a similar dose.
Safety ProfileGenerally well-toleratedPotentially ImprovedDeuteration can sometimes reduce the formation of reactive metabolites, potentially improving the safety profile.

Signaling Pathways of 1-Methylnicotinamide

1-MNA exerts its biological effects through various signaling pathways. It has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[9] Additionally, some of its vascular effects are mediated through a prostacyclin (PGI2)-dependent mechanism.[10]

1_MNA_Signaling_Pathway MNA 1-Methylnicotinamide (1-MNA) Nrf2 Nrf2 Pathway MNA->Nrf2 Upregulates NFkB NF-κB Pathway MNA->NFkB Inhibits PGI2 Prostacyclin (PGI2) Synthesis MNA->PGI2 Stimulates Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Vascular Vascular Protection PGI2->Vascular

Caption: Signaling pathways modulated by 1-MNA.

Experimental Protocols

To validate the predicted advantages of this compound, a series of in vivo experiments are necessary. Below is a proposed experimental workflow for a comparative pharmacokinetic and efficacy study in a murine model.

Experimental Workflow: Comparative In Vivo Study

Experimental_Workflow cluster_0 Phase 1: Pharmacokinetic Profiling cluster_1 Phase 2: Efficacy Evaluation Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Grouping Randomization into Groups: - Vehicle Control - 1-MNA - this compound Animal_Model->Grouping Dosing Single Dose Administration (Oral or IV) Grouping->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis_PK LC-MS/MS Analysis of Plasma for Drug Concentration Sampling->Analysis_PK PK_Parameters Calculation of PK Parameters (t½, AUC, Cmax, Clearance) Analysis_PK->PK_Parameters Disease_Model Induction of Disease Model (e.g., High-Fat Diet-Induced Cardiovascular Stress) Treatment Chronic Dosing Regimen Disease_Model->Treatment Biomarkers Assessment of Efficacy Biomarkers (e.g., Inflammatory Cytokines, Oxidative Stress Markers) Treatment->Biomarkers Histology Histopathological Analysis of Target Tissues Treatment->Histology

Caption: Proposed workflow for in vivo comparison.

Detailed Methodologies

1. Animals: Male C57BL/6 mice, 8-10 weeks old, will be used for all studies. Animals will be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures will be conducted in accordance with approved institutional animal care and use guidelines.

2. Pharmacokinetic Study:

  • Groups: Mice will be randomly assigned to three groups (n=5 per group): Vehicle, 1-MNA (e.g., 50 mg/kg), and this compound (e.g., 50 mg/kg).

  • Administration: A single dose will be administered via oral gavage.

  • Blood Collection: Approximately 50 µL of blood will be collected from the tail vein at specified time points into EDTA-coated tubes.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 1-MNA and this compound will be determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

3. Efficacy Study (Example: High-Fat Diet Model of Cardiac Injury):

  • Model Induction: Mice will be fed a high-fat diet (HFD) for 12 weeks to induce cardiac stress and inflammation.

  • Treatment: Starting from week 8 of the HFD, mice will be treated daily with vehicle, 1-MNA, or this compound via oral gavage for 4 weeks.

  • Endpoint Analysis:

    • Blood Analysis: Serum levels of inflammatory markers (e.g., TNF-α, IL-6) and cardiac injury markers (e.g., troponin) will be measured by ELISA.

    • Tissue Analysis: Heart tissues will be collected for histopathological examination (H&E and Masson's trichrome staining) to assess inflammation and fibrosis. Western blot or qPCR analysis will be performed on heart tissue homogenates to quantify the expression of proteins in the Nrf2 and NF-κB pathways.

Conclusion

Based on the established principles of the kinetic isotope effect, the deuterated 1-MNA analog, this compound, is predicted to exhibit a superior pharmacokinetic profile compared to non-deuterated 1-MNA. This may translate into improved efficacy and a more convenient dosing regimen in in vivo settings. The proposed experimental protocols provide a framework for validating these hypotheses and thoroughly characterizing the in vivo performance of this compound. Further research is warranted to confirm these expected benefits and to fully elucidate the therapeutic potential of this deuterated compound.

References

A Comparative Analysis of the Metabolic Fates of 1-Methylnicotinamide and Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of 1-Methylnicotinamide (1-MNA) and its precursor, nicotinamide (NAM). The information presented is supported by experimental data to aid in research and drug development involving these compounds.

Executive Summary

Nicotinamide (NAM), a form of vitamin B3, is a well-established precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). A significant portion of NAM is metabolized in the liver via methylation to 1-Methylnicotinamide (1-MNA) by the enzyme nicotinamide N-methyltransferase (NNMT). While historically considered an inactive metabolite, recent research has unveiled distinct biological activities of 1-MNA, differentiating its metabolic journey and physiological effects from its parent compound, NAM. This guide delves into the comparative absorption, distribution, metabolism, and excretion (ADME) of 1-MNA and NAM, presenting available quantitative data, detailed experimental protocols, and visual representations of their metabolic pathways.

Comparative Metabolic Pathways

Nicotinamide's metabolic fate is primarily dictated by two competing pathways: its conversion to NAD+ through the salvage pathway or its methylation to 1-MNA.[1] 1-MNA, in turn, is further metabolized by aldehyde oxidase (AO) into 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine.[1][2]

The metabolic journey of these compounds can be visualized as follows:

cluster_NAM Nicotinamide (NAM) Metabolism cluster_MNA 1-Methylnicotinamide (1-MNA) Metabolism NAM Nicotinamide (NAM) NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NAMPT MNA 1-Methylnicotinamide (1-MNA) NAM->MNA NNMT NAD NAD+ NAD_Salvage->NAD Metabolites Oxidized Metabolites (2-PY, 4-PY) MNA->Metabolites Aldehyde Oxidase (AO) Excretion Urinary Excretion Metabolites->Excretion

Fig. 1: Metabolic pathways of NAM and 1-MNA.

Quantitative Data Comparison

Direct comparative pharmacokinetic studies for 1-MNA and NAM are limited. The following tables summarize available data from separate studies. It is crucial to note that experimental conditions, such as species and administration routes, differ, which may impact the direct comparability of these values.

Table 1: Pharmacokinetic Parameters of 1-Methylnicotinamide (as MNACl) in Rats

ParameterValueSpeciesAdministration RouteReference
Bioavailability9.1%RatIntragastric[3]
Cmax16.13 µMRatIntragastric[3]
Tmax0.63 hRatIntragastric[3]
Volume of Distribution (Vss)0.76 L/kgRatIntravenous[3]

Table 2: Pharmacokinetic Parameters of Nicotinamide in Humans

ParameterValueSpeciesAdministration RouteReference
Cmax (Plasma)~52 µMHumanOral (1500 mg BID)[4]
Cmax (CSF)~18 µMHumanOral (1500 mg BID)[4]

Table 3: Urinary Excretion of Nicotinamide Metabolites in Mice after Oral Administration of Nicotinamide

Metabolite% of Total Excreted MetabolitesSpeciesAdministration RouteReference
N1-Methylnicotinamide (1-MNA)VariableMouseOral[5]
N1-Methyl-2-pyridone-5-carboxamide (2-Py)Major metaboliteMouseOral[5]
N1-Methyl-4-pyridone-3-carboxamide (4-Py)Major metaboliteMouseOral[5]
Nicotinamide-N-oxideMinor metaboliteMouseOral[5]

Experimental Protocols

Simultaneous Determination of Nicotinamide and 1-Methylnicotinamide in Biological Samples by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of NAM and its metabolites in rat plasma.[6]

Sample Preparation (Plasma):

  • To 100 µL of rat plasma, add 200 µL of acetonitrile containing an internal standard (e.g., 6-chloronicotinamide).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Detection (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nicotinamide: m/z 123 -> 80

    • 1-Methylnicotinamide: m/z 137 -> 94

    • Internal Standard (6-chloronicotinamide): m/z 157 -> 122

cluster_workflow LC-MS/MS Analysis Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS cluster_assay NNMT Activity Assay Principle NAM_SAM Nicotinamide + SAM MNA_SAH 1-MNA + SAH NAM_SAM->MNA_SAH NNMT SAH_Detection SAH Detection Reagent MNA_SAH->SAH_Detection Coupled Enzymatic Reaction Fluorescence Fluorescent Product SAH_Detection->Fluorescence

References

A Comparative Guide to NAD+ Boosting: 1-Methylnicotinamide vs. Nicotinamide Riboside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of strategies to augment intracellular nicotinamide adenine dinucleotide (NAD+) levels has brought several molecules to the forefront of scientific investigation. Among these, 1-Methylnicotinamide (1-MNA) and Nicotinamide Riboside (NR) represent two distinct approaches to elevating this critical coenzyme. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to inform research and development in the field of NAD+ therapeutics.

At a Glance: Divergent Mechanisms of NAD+ Enhancement

1-Methylnicotinamide and Nicotinamide Riboside employ fundamentally different strategies to increase the available pool of NAD+. NR acts as a direct precursor, feeding into the NAD+ synthesis pathways. In contrast, 1-MNA functions by inhibiting an enzyme that consumes a key NAD+ precursor, thereby indirectly promoting NAD+ synthesis.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from studies investigating the effects of Nicotinamide Riboside on NAD+ levels. To date, direct comparative clinical trials quantifying the NAD+-boosting effects of 1-MNA versus NR are not available in peer-reviewed literature.

Table 1: Human Clinical Trials on Nicotinamide Riboside (NR) Supplementation
Study PopulationDosageDurationTissue/SampleFold/Percent Increase in NAD+Reference
Healthy middle-aged and older adults1000 mg/day6 weeksPeripheral Blood Mononuclear Cells (PBMCs)~60% increase[1]
Older adults with mild cognitive impairment1 g/day 10 weeksPeripheral Blood Mononuclear Cells (PBMCs)139% average increase[2]
Healthy human volunteers1000 mg (single dose)9 hoursWhole BloodUp to 2.7-fold increase[3]
Healthy human volunteers100, 300, 1000 mg (single doses)-Whole BloodDose-dependent increase[4]
Individuals with long COVID2000 mg/day10 weeksWhole BloodUp to 3.1-fold increase[5]
Table 2: Preclinical Data on 1-Methylnicotinamide (1-MNA)

Direct quantitative data on the fold-increase of NAD+ following 1-MNA administration from peer-reviewed preclinical or clinical studies is limited. One study on THP-1 human monocytic cells indicated that 1-MNA, unlike nicotinamide (NAM) and NR, did not increase intracellular NAD+ concentrations.[6] The primary mechanism of 1-MNA is the inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[7][8]

Signaling Pathways and Mechanisms of Action

The distinct approaches of 1-MNA and NR in modulating NAD+ levels are best understood by examining their roles in the cellular NAD+ metabolic network.

Nicotinamide Riboside (NR): A Direct Precursor Pathway

Nicotinamide Riboside is a vitamin B3 analog that serves as a direct precursor to NAD+. Upon entering the cell, NR is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+. This pathway is a key component of the NAD+ salvage pathway, which recycles nicotinamide and its derivatives back into NAD+.[9][10]

NR_Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNATs

Nicotinamide Riboside (NR) to NAD+ Synthesis Pathway.
1-Methylnicotinamide (1-MNA): An Indirect Approach via NNMT Inhibition

1-Methylnicotinamide is the metabolic product of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide (NAM), a central molecule in the NAD+ salvage pathway. This methylation process effectively removes NAM from the salvage pathway, preventing its conversion back to NMN and subsequently NAD+.[11] 1-MNA acts as a feedback inhibitor of NNMT.[7][8] By inhibiting NNMT, 1-MNA prevents the degradation of NAM, thereby increasing the pool of NAM available for the salvage pathway to synthesize NAD+.[11]

MNA_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNA 1-Methylnicotinamide (1-MNA) NAM->MNA NNMT NAD NAD+ NMN->NAD NNMT NNMT MNA->NNMT Inhibition

1-MNA's Indirect Mechanism on the NAD+ Salvage Pathway.

Experimental Protocols: Measuring NAD+ Levels

Accurate quantification of intracellular NAD+ is crucial for evaluating the efficacy of NAD+ boosting strategies. Several methods are commonly employed in research settings.

High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies NAD+ from other cellular components based on its physicochemical properties.

  • Sample Preparation: Cells or tissues are lysed, and proteins are precipitated, often using acids like perchloric acid. The supernatant containing the metabolites is then neutralized.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A specific mobile phase gradient is used to separate NAD+ from other molecules.

  • Detection and Quantification: NAD+ is detected by its UV absorbance at a specific wavelength (typically 260 nm). The concentration is determined by comparing the peak area to a standard curve of known NAD+ concentrations.

Enzymatic Cycling Assays

These assays utilize enzymes that specifically recognize NAD+ to generate a product that can be easily measured (e.g., colorimetric or fluorescent).

  • Sample Extraction: Similar to HPLC, NAD+ is extracted from biological samples.

  • Cycling Reaction: The extract is mixed with a reaction buffer containing an enzyme (e.g., alcohol dehydrogenase), a substrate, and a chromogenic or fluorogenic reagent. The enzyme cycles through its reaction, continuously oxidizing and reducing NAD+, leading to the accumulation of a detectable product.

  • Measurement: The absorbance or fluorescence is measured using a plate reader, and the NAD+ concentration is calculated from a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for quantifying NAD+ and other metabolites in the NAD+ metabolome.[12]

  • Sample Preparation and Separation: Similar to HPLC, samples are extracted and subjected to liquid chromatography.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer. NAD+ is ionized, and the mass spectrometer detects and quantifies the ion based on its mass-to-charge ratio. Isotope-labeled internal standards are often used for accurate quantification.

NAD_Measurement_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_quant Quantification Cells Cells/Tissues Lysate Cell Lysate Cells->Lysate Lysis Extract Metabolite Extract Lysate->Extract Deproteinization HPLC HPLC Extract->HPLC Enzymatic Enzymatic Assay Extract->Enzymatic LCMS LC-MS Extract->LCMS UV UV Detection HPLC->UV Fluor Colorimetric/ Fluorescent Reading Enzymatic->Fluor MS Mass Detection LCMS->MS Data Data Analysis & Concentration Calculation UV->Data Fluor->Data MS->Data

General Workflow for NAD+ Measurement.

Conclusion and Future Directions

Nicotinamide Riboside and 1-Methylnicotinamide represent two distinct and compelling strategies for augmenting NAD+ levels. NR is a well-studied direct precursor with a growing body of clinical evidence demonstrating its ability to increase NAD+ in humans. The quantitative data available for NR provides a solid foundation for its continued investigation.

1-MNA, through its inhibition of NNMT, offers an alternative, indirect approach to preserving the cellular nicotinamide pool for NAD+ synthesis. While the mechanistic rationale is strong, there is a clear need for more direct, quantitative studies to determine the extent to which 1-MNA supplementation translates to increased intracellular NAD+ levels in various tissues and in vivo models. A notable in vitro study suggests it may not directly increase NAD+ levels in all cell types.[6]

For the research and drug development community, the key takeaway is the importance of understanding these divergent mechanisms. Future research should focus on head-to-head comparative studies of 1-MNA and NR to elucidate their relative efficacies in different physiological and pathological contexts. Furthermore, exploring potential synergistic effects of combining a direct precursor like NR with an NNMT inhibitor could be a promising avenue for developing more potent NAD+-boosting therapies. The choice between these molecules, or a potential combination, will ultimately depend on the specific therapeutic application and the desired modulation of the NAD+ metabolome.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 1-MNA and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 1-methylnicotinamide (1-MNA) and conventional non-steroidal anti-inflammatory drugs (NSAIDs). While direct comparative studies with quantitative data are limited, this document synthesizes available preclinical and clinical findings to elucidate their distinct mechanisms of action and therapeutic potential.

Executive Summary

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] In contrast, 1-MNA, a metabolite of nicotinamide (Vitamin B3), exhibits its anti-inflammatory effects through a distinct mechanism centered on the vascular endothelium and modulation of inflammatory signaling pathways, rather than direct COX inhibition in immune cells.[6] This fundamental difference in their mode of action suggests that 1-MNA may offer a differentiated profile for the management of inflammatory conditions.

Mechanisms of Action: A Tale of Two Pathways

NSAIDs: Direct Inhibition of Prostaglandin Synthesis

The anti-inflammatory activity of traditional NSAIDs, such as ibuprofen and aspirin, is well-established and hinges on their ability to block the activity of COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, NSAIDs effectively reduce the production of these pro-inflammatory molecules.

NSAID_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Aspirin) NSAIDs->COX1_COX2 Inhibition

Caption: Anti-inflammatory Mechanisms of 1-MNA.

Comparative Data on Anti-Inflammatory Effects

Table 1: In Vitro and In Vivo Effects of 1-MNA on Inflammatory Markers
ParameterModel SystemEffect of 1-MNAReference
Pro-inflammatory Cytokines
TNF-α, IL-1β, IL-6High-fat diet-fed miceInhibited mRNA expression by 40-56.2%[7]
TNF-α, IL-6MacrophagesReduced production[8]
IL-1βHuman macrophagesDecreased pro-IL-1β levels at high concentrations[9]
IL-10 (anti-inflammatory)Mouse liverIncreased levels[10]
Inflammasome
NLRP3 InflammasomeHuman macrophagesReduced activation[9][11]
In Vivo Inflammation
Contact Hypersensitivity (ear swelling)Oxazolone-induced in miceInhibition by 37% (100 mg/kg for 10 days)[12]
Necrotizing EnterocolitisRat modelReduced mortality and pathological damage[13]
Table 2: Effects of NSAIDs on Inflammatory Markers
ParameterNSAIDModel SystemEffectReference
Prostaglandin Synthesis
ProstaglandinsGeneral NSAIDsIn vitro and in vivoInhibition of synthesis via COX-1/2 inhibition[1][2][4][5]
Pro-inflammatory Cytokines
TNF-α, IL-1βAspirin, IbuprofenEx vivo stimulated human PBMCsElevated synthesis after discontinuation[14]
TNF-α1-MNANEC rat modelDecreased expression[13]

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the hind paw.

  • Treatment: Test compounds (1-MNA or NSAIDs) and vehicle are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

dot

Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, 1-MNA, NSAID) Animal_Acclimatization->Group_Allocation Drug_Administration Administration of Test Compounds Group_Allocation->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at t=1, 2, 3, 4, 5h Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

In Vitro Assay: Measurement of Pro-inflammatory Cytokines

This assay is used to determine the effect of compounds on the production of inflammatory mediators by immune cells.

  • Cell Culture: Murine or human macrophages (e.g., RAW 264.7 or primary cells) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines.

  • Treatment: Cells are co-incubated with various concentrations of the test compounds (1-MNA or NSAIDs).

  • Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the stimulated control.

Conclusion

The available evidence suggests that 1-MNA and traditional NSAIDs exert their anti-inflammatory effects through fundamentally different pathways. While NSAIDs directly inhibit the production of prostaglandins by blocking COX enzymes, 1-MNA's effects are more nuanced, involving the modulation of endothelial function, production of the anti-inflammatory prostacyclin PGI2, and regulation of key inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.

The distinct mechanism of 1-MNA may present a novel therapeutic strategy for inflammatory conditions, potentially with a different safety and efficacy profile compared to traditional NSAIDs. However, the absence of direct comparative studies necessitates further research. Head-to-head preclinical and clinical trials are warranted to quantitatively assess the relative anti-inflammatory potency and safety of 1-MNA against established NSAIDs. Such studies will be crucial in determining the future role of 1-MNA in the management of inflammatory diseases.

References

A Comparative Analysis of Quantification Methods for Terfenadine-d3: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and reliable quantification of compounds and their metabolites is paramount. This guide provides a detailed comparative analysis of cross-validation for two prominent analytical methods used for the quantification of Terfenadine, with its deuterated isotopologue, Terfenadine-d3, serving as an internal standard. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of bioanalytical data, particularly when methods are transferred between laboratories, or when different analytical techniques are employed within the same study.[1] For deuterated internal standards like Terfenadine-d3, this process is essential for maintaining the integrity of pharmacokinetic and bioequivalence studies.[1]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of two widely used methods for the quantification of Terfenadine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

ParameterLC-MS/MSHPLC-FLD
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Precision (%RSD) <15%<20%
Accuracy (%RE) ±15%±20%
Recovery >85%>80%
Matrix Effect MinimalSignificant

Experimental Protocols

LC-MS/MS Method for Terfenadine in Plasma

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of Terfenadine-d3 internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Monitored Transitions: Terfenadine (m/z 472.3 → 436.3), Terfenadine-d3 (m/z 475.3 → 439.3)

HPLC-FLD Method for Terfenadine in Plasma

Sample Preparation:

  • To plasma samples, add an internal standard.[1]

  • Perform solid-phase extraction (SPE) for sample clean-up.[1]

  • Elute the analytes and evaporate the eluent.[1]

  • Reconstitute the residue in the mobile phase.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Fluorescence Detection:

    • Excitation Wavelength: 225 nm.[1]

    • Emission Wavelength: 295 nm.[1]

Visualizing the Workflow and Method Comparison

To further elucidate the processes and comparisons discussed, the following diagrams are provided.

Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Terfenadine-d3) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS HPLC_FLD HPLC-FLD Analysis Reconstitution->HPLC_FLD Data_Comparison Compare Quantitative Data (Accuracy, Precision, Linearity) LC_MS->Data_Comparison HPLC_FLD->Data_Comparison Acceptance_Criteria Meet Acceptance Criteria? Data_Comparison->Acceptance_Criteria Validated Methods Cross-Validated Acceptance_Criteria->Validated Yes

Caption: Experimental workflow for the cross-validation of analytical methods.

Method Comparison cluster_lcms LC-MS/MS cluster_hplc HPLC-FLD Terfenadine_Quantification Terfenadine Quantification LCMS_Node High Sensitivity High Selectivity Low Matrix Effect Terfenadine_Quantification->LCMS_Node Advantages HPLC_Node Lower Cost Simpler Instrumentation Susceptible to Matrix Effects Terfenadine_Quantification->HPLC_Node Advantages

Caption: Comparison of LC-MS/MS and HPLC-FLD methods.

References

A Researcher's Guide to Internal Standards in Mass Spectrometry: Benchmarking TRIA-662-d3 Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative mass spectrometry are paramount. The choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of TRIA-662-d3 (deuterated 1-Methylnicotinamide), a stable isotope-labeled internal standard (SIL-IS), with other common internal standards used in LC-MS/MS bioanalysis. By understanding the performance characteristics of different standards, researchers can select the most appropriate option for their specific application, ensuring robust and defensible results that meet stringent regulatory expectations.[1][2][3]

This compound is the deuterium-labeled form of TRIA-662 (1-Methylnicotinamide chloride), an endogenous metabolite with antithrombotic and anti-inflammatory properties.[4][5] As a SIL-IS, it is designed to mimic the behavior of the unlabeled analyte (TRIA-662) throughout the entire analytical process, from sample extraction to detection.[6][7][8] This co-eluting, chemically identical standard helps to correct for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.[8][9][10]

Comparative Analysis of Internal Standard Performance

The selection of an internal standard is a foundational step in the development of a robust bioanalytical method. The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix and instrument variability.[6] This section compares the performance of deuterated standards like this compound against other common alternatives.

Table 1: Performance Parameter Comparison of Internal Standard Types

Performance ParameterDeuterated IS (e.g., this compound)¹³C-Labeled ISStructural Analog ISRationale & Implications
Co-elution Generally co-elutes, but may exhibit a slight retention time shift (isotope effect).[6][11][12]Near-perfect co-elution with the native analyte.[11][13]Elutes at a different retention time.Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. ¹³C-labeled standards are superior in this regard.[13]
Matrix Effect Compensation Very good to excellent. The close elution profile ensures similar ionization suppression or enhancement.[9]Excellent. As it co-elutes perfectly, it experiences the exact same matrix effects as the analyte.[14]Moderate to Poor. Different retention times and chemical properties can lead to different matrix effects, reducing accuracy.[15]SIL-IS (both d- and ¹³C-labeled) are far superior to analogs in compensating for the 'Achilles' heel' of ESI-MS.[16]
Accuracy & Precision High. Significantly improves accuracy and precision compared to analog standards.[9][14]Highest. The ideal co-elution and matrix effect tracking provide the most accurate and precise results.[11][17]Variable. Can provide acceptable results but is more susceptible to variability, impacting accuracy and precision.[15][18]Studies consistently show that SIL-IS provide better assay performance, with ¹³C-labeling often considered the "gold standard".[11][17][19]
Isotopic Stability Generally high, but a theoretical risk of back-exchange exists if deuterium is on an exchangeable site (e.g., -OH, -NH).[6][12]Extremely high. ¹³C atoms are integral to the carbon skeleton and do not exchange.[6][13]Not applicable.The stability of the label is crucial to prevent the introduction of unlabeled analyte and to ensure a consistent response.
Commercial Availability & Cost Generally more widely available and less expensive to synthesize than ¹³C-labeled counterparts.[20]Often less available and more expensive due to more complex synthesis routes.[13]Typically readily available or easy to source from related compound libraries.The choice may be influenced by budget and project timelines, though the investment in a ¹³C-IS can be justified for regulated bioanalysis.[13]

Experimental Protocols

The validation of a bioanalytical method using an internal standard must be thorough to demonstrate its suitability for the intended purpose.[1][21] The following are key experiments adapted from FDA and ICH M10 guidelines.[1][21]

Stock Solution and Internal Standard Preparation
  • Objective: To prepare accurate and stable stock solutions for the analyte (TRIA-662) and the internal standard (this compound).

  • Protocol:

    • Prepare individual stock solutions of TRIA-662 and this compound in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (e.g., at 100 ng/mL) by diluting the IS stock solution. This working solution will be added to all samples.

    • Calibration standards and quality control (QC) samples should be prepared from separate stock solutions to ensure accuracy.[21]

    • Assess the stability of stock solutions at room temperature and under refrigerated/frozen conditions as required.

Method Validation: Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the reproducibility of the measurements (precision).[1]

  • Protocol:

    • Prepare QC samples in the biological matrix (e.g., plasma) at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.

    • Add a constant, known amount of this compound internal standard solution to every sample, including calibration standards and QCs, before sample processing.[1]

    • Calculate the analyte/IS peak area ratio.

    • Determine the concentration of the QC samples using the calibration curve.

    • Calculate accuracy (% bias) and precision (% coefficient of variation, CV).

  • Acceptance Criteria (FDA/ICH M10):

    • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

    • The precision (%CV) should not exceed 15% (20% at the LLOQ).

Assessment of Matrix Effects
  • Objective: To evaluate the impact of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain blank matrix samples from at least six different sources.[1]

    • Extract the blank matrix and then spike the analyte and internal standard into the post-extraction solvent (Set 1).

    • Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the same concentration (Set 2).

    • Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas from Set 1 to Set 2.

    • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The CV of the IS-normalized MF should not exceed 15%.

Visualizing Key Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical decisions.

Bioanalytical Workflow with this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Protein Precipitation or LLE/SPE Spike_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection Tandem Mass Spec Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Quantification Quantify vs. Calibration Curve Ratio_Calc->Quantification

Caption: Standard bioanalytical workflow using a SIL-IS.

References

Head-to-head study of 1-MNA and nicotinamide on macrophage activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the effects of 1-methylnicotinamide (1-MNA) and nicotinamide (NA) on macrophage activation. The information presented is based on experimental data from head-to-head studies and is intended to inform researchers, scientists, and drug development professionals in the fields of immunology and inflammation.

Executive Summary

Nicotinamide, a form of vitamin B3, is known to possess anti-inflammatory properties by inhibiting the production of various pro-inflammatory mediators in activated macrophages.[1][2] In contrast, its major metabolite, 1-methylnicotinamide, demonstrates a more selective mechanism of action. While both compounds have been investigated for their anti-inflammatory potential, direct comparative studies reveal significant differences in their effects on macrophage function. This guide synthesizes the available data to highlight these distinctions.

Comparative Data on Macrophage Activation

The following tables summarize the quantitative data from a head-to-head study comparing the effects of 1-MNA and nicotinamide on lipopolysaccharide (LPS)-stimulated peritoneal macrophages from CBA/J mice.[1]

Table 1: Effect on Reactive Oxygen Species (ROS) Production

TreatmentConcentration% Inhibition of ROS Production (Mean ± SEM)
Nicotinamide1 mM25 ± 3
10 mM50 ± 5
1-MNA1 mM30 ± 4
10 mM60 ± 6
*p < 0.05 compared to control. Data sourced from Bryniarski et al., 2008.[1][3]

Table 2: Effect on Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration% Inhibition of Cytokine Production (Mean ± SEM)
TNF-αNicotinamide1 mM~20
10 mM~50
1-MNA1-10 mMNo significant effect
IL-6Nicotinamide1 mM~25
10 mM~60
1-MNA1-10 mMNo significant effect
IL-12p40Nicotinamide< 10 mMNo significant effect
1-MNA1-10 mMNo significant effect
*p < 0.05 compared to control. Data sourced from Bryniarski et al., 2008.[1][4]

Table 3: Effect on Anti-inflammatory Cytokine Production

CytokineTreatmentConcentration% Inhibition of Cytokine Production (Mean ± SEM)
IL-10Nicotinamide< 10 mMSlight inhibition
1-MNA1-10 mMNo significant effect
Data sourced from Bryniarski et al., 2008.[1][4]

Table 4: Effect on Other Inflammatory Mediators

MediatorTreatmentConcentration% Inhibition of Production (Mean ± SEM)
Nitric Oxide (NO)Nicotinamide1 mM~30
10 mM~70
1-MNA1-10 mMNo significant effect
Prostaglandin E2 (PGE2)Nicotinamide1 mM~40
10 mM~80
1-MNA1-10 mMNo significant effect
*p < 0.05 compared to control. Data sourced from Bryniarski et al., 2008.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Bryniarski et al., 2008.[1]

1. Macrophage Isolation and Culture Peritoneal macrophages were isolated from CBA/J mice. The cells were washed and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 2 hours at 37°C in a 5% CO2 atmosphere to allow for adherence. Non-adherent cells were then removed by washing.

2. Macrophage Stimulation Adherent macrophages were stimulated with 100 ng/ml of lipopolysaccharide (LPS) from E. coli in the presence or absence of various concentrations of 1-MNA or nicotinamide for 24 hours.

3. Measurement of Reactive Oxygen Species (ROS) ROS production was measured by luminol-dependent chemiluminescence. Macrophages were stimulated with opsonized zymosan, and chemiluminescence was measured using a luminometer.

4. Cytokine Assays (ELISA) The concentrations of TNF-α, IL-6, IL-12p40, and IL-10 in the culture supernatants were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

5. Nitric Oxide (NO) Assay (Griess Method) The concentration of nitrite (NO2-), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.

6. Prostaglandin E2 (PGE2) Assay (ELISA) The concentration of PGE2 in the culture supernatants was measured using a commercial ELISA kit.

7. Western Blotting for iNOS and COX-2 Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates was determined by Western blotting using specific antibodies.

Signaling Pathways and Mechanisms of Action

The differential effects of 1-MNA and nicotinamide on macrophage activation can be attributed to their distinct mechanisms of action.

Nicotinamide: Nicotinamide exerts broad anti-inflammatory effects by inhibiting the production of a variety of pro-inflammatory mediators, including TNF-α, IL-6, NO, and PGE2.[1][2] It has been shown to antagonize LPS-induced hypoxic cell signals in human macrophages by inhibiting AKT and FOXO1 phosphorylation and decreasing p65/RelA acetylation.[5] Nicotinamide can also skew macrophage polarization towards an anti-inflammatory M2 phenotype.[6]

1-MNA: In contrast, exogenous 1-MNA's primary effect on activated macrophages appears to be the inhibition of ROS generation.[1][2] It does not significantly affect the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated mouse peritoneal macrophages.[1][4] However, in human macrophages, 1-MNA has been shown to reduce the activation of the NLRP3 inflammasome in a ROS-dependent manner.[7] At high concentrations, it may also decrease NF-κB activation.[7] The limited effect of exogenous 1-MNA on cytokine production in some studies has been suggested to be due to its limited permeability into macrophages compared to nicotinamide.[1][2]

G cluster_lps LPS Stimulation cluster_macrophage Macrophage cluster_na Nicotinamide cluster_mna 1-MNA LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ROS ROS Production TLR4->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO_PGE2 NO & PGE2 Production NFkB->NO_PGE2 NLRP3 NLRP3 Inflammasome ROS->NLRP3 NLRP3->Cytokines NA Nicotinamide NA->NFkB Inhibits NA->ROS Inhibits NA->NO_PGE2 Inhibits MNA 1-MNA MNA->ROS Inhibits MNA->NLRP3 Inhibits

Caption: Differential effects of Nicotinamide and 1-MNA on LPS-stimulated macrophages.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of 1-MNA and nicotinamide on macrophage activation.

G cluster_isolation Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate Peritoneal Macrophages B Culture & Adherence A->B C Stimulate with LPS B->C D Treat with 1-MNA or Nicotinamide C->D E Collect Supernatants & Cell Lysates D->E F Measure ROS E->F G Measure Cytokines (ELISA) E->G H Measure NO (Griess) E->H I Measure PGE2 (ELISA) E->I J Analyze Protein Expression (Western Blot) E->J

Caption: Experimental workflow for macrophage activation studies.

Logical Comparison

The following diagram provides a logical comparison of the overall effects of 1-MNA and nicotinamide on macrophage activation based on the available data.

G cluster_compounds Compounds cluster_effects Effects on Macrophage Activation NA Nicotinamide ROS ROS Inhibition NA->ROS Cytokines Broad Cytokine Inhibition (TNF-α, IL-6) NA->Cytokines NO_PGE2 NO & PGE2 Inhibition NA->NO_PGE2 MNA 1-MNA MNA->ROS NLRP3 NLRP3 Inflammasome Inhibition MNA->NLRP3

Caption: Logical comparison of 1-MNA and Nicotinamide effects.

Conclusion

References

Safety Operating Guide

Proper Disposal of TRIA-662-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers and laboratory personnel are advised to follow specific safety and disposal procedures when handling TRIA-662-d3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. This compound is a deuterated form of 1-Methylnicotinamide chloride, an endogenous metabolite with antithrombotic and anti-inflammatory activities.[1] Due to its hazardous properties, proper disposal is critical to protect personnel and the environment.

The safety data sheet (SDS) for this compound indicates that the compound is fatal if swallowed or absorbed through the skin and may cause eye and respiratory tract irritation.[2] It is also flammable at temperatures above its flash point.[2] Therefore, all waste containing this compound must be treated as hazardous waste.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, as referenced from its safety data sheet.[2]

PropertyValue
Molecular Weight162.23 g/mol
Physical StateLiquid
Density1.015 g/cm³
Melting Point-80 °C (-112 °F)
Boiling Point247 °C (477 °F)
Flash Point101 °C (214 °F)
Auto-ignition Temperature240 °C (464 °F)
Vapor Pressure0.05 hPa at 25 °C (77 °F)
Water SolubilitySoluble
Partition Coefficientlog Pow: 1.17
Lower Explosion Limit0.7%
Upper Explosion Limit4%

Experimental Protocols: Disposal Procedures

The proper disposal of this compound waste is a critical safety measure. The following step-by-step procedure should be followed. Under no circumstances should this compound or its waste be disposed of down the drain.[3]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure, unused product, solutions containing the compound, and contaminated labware (e.g., pipette tips, vials, gloves).

  • Due to its high toxicity ("Fatal if swallowed" and "Fatal if absorbed through skin"), this compound waste should be considered acutely toxic .

  • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[1] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

Step 2: Waste Collection and Containment

  • Aqueous Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.[1]

    • Do not fill the container more than 90% full to allow for expansion.[1]

  • Contaminated Solid Waste:

    • Collect all contaminated solid waste, such as gloves, absorbent pads, and empty vials, in a separate, clearly labeled hazardous waste bag or container.

    • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[2]

Step 3: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".[4]

  • The label must also include:

    • The full chemical name: "this compound Waste" (avoiding abbreviations or formulas).[1][4]

    • The specific hazards: "Toxic", "Flammable".[1]

    • The date when waste was first added to the container.

Step 4: Storage of Hazardous Waste

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[1][3]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[4]

  • Keep waste containers closed at all times, except when adding waste.[1][4]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not accumulate more than one quart of acutely toxic waste at a time.[3] Once this limit is reached, arrangements for disposal must be made promptly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid container_liquid Use Designated, Compatible, Leak-Proof Container with Screw Cap liquid_waste->container_liquid container_solid Use Designated, Labeled Hazardous Waste Bag or Container solid_waste->container_solid label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, and Date container_liquid->label_waste container_solid->label_waste store_waste Store in Secondary Containment in a Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling TRIA-662-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TRIA-662-d3 (1-Methylnicotinamide-d3 chloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Safety Summary

This compound is the deuterium-labeled version of TRIA-662, also known as 1-Methylnicotinamide chloride. While specific safety data for the deuterated compound is limited, the safety profile is expected to be nearly identical to its non-deuterated counterpart. Based on the available Safety Data Sheet (SDS) for 1-Methylnicotinamide chloride, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body Part Equipment Specifications
Eyes Safety Glasses with Side ShieldsMust conform to NIOSH (US) or EN 166 (EU) standards.
Hands Chemical-Resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before use.
Body Laboratory CoatTo prevent skin contact.
Respiratory Fume Hood or RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary for fine dusts.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Workspace in Fume Hood prep_ppe->prep_area prep_sds 3. Review SDS prep_area->prep_sds weigh 4. Weigh Compound prep_sds->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Glassware & Surfaces experiment->decontaminate dispose 8. Dispose of Waste decontaminate->dispose remove_ppe 9. Doff PPE dispose->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Prepare Workspace: Ensure work is conducted in a chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent paper.

  • Review Safety Data Sheet (SDS): Always have the SDS for 1-Methylnicotinamide chloride readily available and review it before starting work.[1][2][3]

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.

  • Dissolution: Prepare stock solutions by dissolving the compound in an appropriate solvent. For example, it is soluble in PBS (pH 7.2) at 10 mg/ml.[4] For in-vivo studies, specific formulation protocols should be followed.

  • Experimentation: Conduct the experiment following the established protocol. This compound is often used as a tracer or internal standard in quantitative analysis or in studies of its antithrombotic and anti-inflammatory activities.[5][6][7]

  • Decontamination: After the experiment, decontaminate all glassware and surfaces that came into contact with the chemical using an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and absorbent paper, according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then safety glasses) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Experimental Protocol: In Vitro Analysis of Anti-inflammatory Activity

This representative protocol outlines the use of this compound in a cell-based assay to assess its anti-inflammatory effects.

G In Vitro Anti-inflammatory Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Endothelial Cells incubate1 2. Incubate for 24h seed_cells->incubate1 prepare_tria 3. Prepare this compound Solutions incubate1->prepare_tria add_stimulant 4. Add Inflammatory Stimulant (e.g., TNF-α) prepare_tria->add_stimulant add_tria 5. Add this compound add_stimulant->add_tria incubate2 6. Incubate for 24h add_tria->incubate2 collect_supernatant 7. Collect Supernatant incubate2->collect_supernatant elisa 8. Measure Inflammatory Markers (e.g., IL-6) via ELISA collect_supernatant->elisa data_analysis 9. Analyze Data elisa->data_analysis

Caption: A workflow for an in vitro anti-inflammatory assay using this compound.
Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Solution Preparation: Prepare various concentrations of this compound in cell culture media.

  • Inflammatory Stimulation: Induce an inflammatory response by adding a stimulant such as TNF-α to the cell culture media.

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Second Incubation: Incubate the treated cells for another 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of inflammatory markers, such as IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Analyze the data to determine the effect of this compound on the production of inflammatory markers.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

G Disposal Plan for this compound Waste cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A logical flow diagram for the proper disposal of this compound waste.
Disposal Steps:

  • Segregate Waste:

    • Solid Waste: All contaminated solid materials, including gloves, absorbent paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste bag.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant hazardous waste bottle. Do not mix with other incompatible waste streams.

    • Sharps Waste: Contaminated sharps such as needles and pipette tips must be placed in a designated, puncture-proof sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (Irritant).

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, you can ensure a safe working environment and contribute to the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.